Cyclogrifolin
Description
Properties
IUPAC Name |
(5R)-1,5,9-trimethyl-5-(4-methylpent-3-enyl)-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-14(2)7-6-9-22(5)17-8-10-21(4)13-16(17)20-18(23-21)11-15(3)12-19(20)24-22/h7,11-12,16-17H,6,8-10,13H2,1-5H3/t16?,17?,21?,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZUAVILVOHKCU-TWQSIKMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C4CC(O2)(CCC4C(OC3=C1)(C)CCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C3C4CC(O2)(CCC4[C@@](OC3=C1)(C)CCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity and Pharmacology of Cyclogrifolin: An In-Depth Technical Guide
Executive Summary
Cyclogrifolin (CAS: 1660156-04-6) is a highly specialized, naturally occurring farnesylphenol derivative isolated from the fresh fruiting bodies of the basidiomycete Albatrellus confluens[]. As a cyclized analog of the well-documented secondary metabolite grifolin, cyclogrifolin belongs to a unique class of prenylated resorcinols (meroterpenoids) that have garnered significant attention in pharmacological research[2]. While the parent compound grifolin is known for its potent anti-tumor, antimicrobial, and anthelmintic properties, the cyclization in cyclogrifolin introduces rigid conformational changes that enhance target-binding specificity[3]. This whitepaper synthesizes the current structural biology, pharmacological mechanisms, and self-validating experimental workflows necessary for researching cyclogrifolin and its structural analogs in drug development.
Structural Biology & Chemical Profile
The Albatrellus genus is renowned for producing monomeric farnesylphenols[4]. Grifolin (C22H32O2) consists of a resorcinol (benzene-1,3-diol) moiety directly connected to a linear farnesyl chain. Cyclogrifolin (C22H30O2) shares this core but features a cyclized terpenoid structure, resulting in an additional degree of unsaturation[].
This structural rigidity is critical for its pharmacodynamics. The cyclized farnesyl chain restricts the rotational freedom of the molecule, lowering the entropic penalty upon binding to kinase active sites. Furthermore, the resorcinol hydroxyl groups serve as essential hydrogen-bond donors, interacting directly with the peptide backbone of target proteins such as ERK1/2[2].
Pharmacological Mechanisms of Action
The biological activity of cyclogrifolin and its parent farnesylphenols is defined by their ability to act as multi-kinase modulators, driving cancer cells toward apoptosis and cell cycle arrest[3].
Kinase Targeting: ERK1/2 and DAPK1 Modulation
Farnesylphenols directly target Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). Molecular modeling and fluorescence quenching analyses of grifolin derivatives demonstrate direct physical binding to the ERK2 protein backbone, specifically forming hydrogen bonds at Ile-29 and hydrophobic interactions at Val-37, Leu-154, and Cys-164[2]. By inhibiting ERK1/2, these compounds block downstream proliferative signals. Concurrently, they upregulate Death-Associated Protein Kinase 1 (DAPK1) via p53 activation, effectively trapping malignant cells in the G1 phase of the cell cycle[2].
PI3K/AKT Pathway Suppression
In addition to MAPK/ERK modulation, cyclogrifolin analogs suppress the PI3K/AKT signaling cascade[3]. By inhibiting the phosphorylation of AKT, the compounds remove critical survival signals, leading to the activation of pro-apoptotic factors (such as Bax) and the subsequent cleavage of Caspase-3 and PARP[3].
Caption: Pharmacological signaling network of cyclogrifolin modulating ERK1/2, PI3K/AKT, and DAPK1.
Quantitative Data: Cytotoxicity Profiles
The following table summarizes the in vitro antiproliferative activity (IC50) of the grifolin family of compounds across various human cancer cell lines. The data highlights the broad-spectrum efficacy of these prenylated resorcinols[3][4].
| Compound | Cell Line | Cancer Type | Primary Target | IC50 (μM) |
| Grifolin | HeLa | Cervical | ERK1/2, DAPK1 | 30.7 ± 1.0 |
| Grifolin | SW-480 | Colorectal | PI3K/AKT | 27.4 ± 2.2 |
| Neogrifolin | HT-29 | Colorectal | ERK1/2 | 34.6 ± 5.9 |
| Neogrifolin | SW-480 | Colorectal | ERK1/2 | 24.3 ± 2.5 |
| Cyclogrifolin Analogs | PC-3 | Prostate | ERK1/2, DAPK1 | ~16.1 |
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity data generation, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and system suitability at every phase.
Protocol: Bio-Assay Guided Isolation of Cyclogrifolin
Objective: Extract and purify cyclogrifolin from Albatrellus confluens while maintaining structural integrity.
-
Methanol Extraction:
-
Procedure: Macerate fresh fruiting bodies of A. confluens in 100% methanol at room temperature for 48 hours.
-
Causality: Methanol is selected due to its high dielectric constant, which effectively solubilizes both the highly polar resorcinol moiety and the lipophilic cyclized farnesyl chain[4].
-
Self-Validation: A parallel micro-extraction using a known grifolin standard is analyzed via TLC to ensure the solvent system does not induce artifactual degradation before scaling up.
-
-
Liquid-Liquid Partitioning:
-
Procedure: Concentrate the extract under reduced pressure and partition between water and Ethyl Acetate (EtOAc).
-
Causality: EtOAc selectively partitions the moderately non-polar farnesylphenols away from highly polar fungal polysaccharides and proteins.
-
Self-Validation: TLC of both aqueous and organic layers with vanillin-sulfuric acid staining must confirm the complete transfer of terpenoid compounds (purple/red spots) strictly to the EtOAc layer.
-
-
Preparative HPLC Purification:
-
Procedure: Subject the active EtOAc fraction to reverse-phase preparative HPLC (C18 column) using an isocratic elution of Acetonitrile/Water (80:20).
-
Causality: The C18 stationary phase resolves cyclogrifolin from its open-chain isomer (grifolin) based on subtle hydrophobic differences induced by the ring closure.
-
Self-Validation: An analytical run must achieve a >98% purity threshold (measured by peak area at 254 nm) before fraction collection is authorized.
-
Caption: Bio-assay guided isolation workflow for cyclogrifolin from A. confluens.
Protocol: In Vitro ERK1/2 Kinase Inhibition Assay
Objective: Quantify the direct inhibitory effect of cyclogrifolin on ERK1/2 activity.
-
Recombinant Kinase Incubation:
-
Procedure: Incubate purified recombinant ERK2 with varying concentrations of cyclogrifolin (1 µM to 100 µM) in a kinase buffer (pH 7.5) for 30 minutes at 30°C.
-
Causality: Utilizing isolated recombinant ERK2 rather than whole-cell lysates prevents confounding variables from upstream MEK activity, ensuring the observed inhibition is a direct interaction[2].
-
Self-Validation: A kinase-dead ERK2 mutant is run in parallel to establish the absolute baseline of luminescence, ensuring the signal is strictly ATP-dependent.
-
-
ATP Competition Profiling:
-
Procedure: Initiate the reaction by adding a myelin basic protein (MBP) substrate and varying concentrations of ATP (10 µM to 1 mM). Measure residual ATP using a luciferase-based luminescent assay.
-
Causality: Titrating ATP concentrations allows researchers to determine if cyclogrifolin acts as a competitive ATP-site inhibitor or an allosteric modulator.
-
Self-Validation: U0126 (a known MEK/ERK pathway inhibitor) is used as a positive control. The assay is only deemed valid if the IC50 of U0126 falls within 10% of established literature values.
-
-
Fluorescence Quenching Analysis:
-
Procedure: Monitor the intrinsic tryptophan fluorescence of ERK2 (excitation at 280 nm, emission at 340 nm) upon the addition of cyclogrifolin.
-
Causality: This physically measures the direct binding between cyclogrifolin and the ERK2 protein backbone, confirming the in silico docking models[2].
-
Self-Validation: A dose-dependent decrease in fluorescence must be observed. A denatured ERK2 control is used to confirm that quenching is due to specific active-site binding rather than non-specific solvent interactions.
-
References
-
[] Title: CAS 1660156-04-6 Cyclogrifolin - Natural Products / BOC Sciences Source: bocsci.com URL:
-
[2] Title: The role of targeting kinase activity by natural products in cancer chemoprevention and chemotherapy (Review) Source: Spandidos Publications URL:
-
[4] Title: Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines Source: MDPI URL:
-
[3] Title: Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms Source: PMC - NIH URL:
Sources
A Technical Guide to the Structural Distinctions Between Grifolin and its Cyclic Analogue, Daurichromenic Acid
Introduction
In the realm of natural product chemistry and drug discovery, the structural nuances of related molecules can lead to profound differences in their biological activities. This guide provides an in-depth technical analysis of the structural disparities between grifolin, a well-studied farnesyl phenolic compound, and its prominent cyclic derivative, daurichromenic acid. While the term "cyclogrifolin" is not formally recognized in scientific literature, it is contextually understood to refer to cyclized derivatives of grifolin or its precursors. Daurichromenic acid, a meroterpenoid biosynthetically derived from a grifolin-related compound through oxidative cyclization, represents the most pertinent and well-documented example of such a cyclized analogue.[1] This document will explore the core structural differences, their manifestations in spectroscopic data, and the potential implications for their pharmacological profiles, providing a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.
Grifolin is a secondary metabolite primarily isolated from the fruiting bodies of mushrooms belonging to the genus Albatrellus, such as Albatrellus confluens.[2][3] It has garnered significant attention for its diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties.[3][4] Daurichromenic acid, on the other hand, is notably found in medicinal plants like Rhododendron dauricum and also exhibits a range of biological effects, including potent anti-HIV activity.[5][6] The structural divergence between these two molecules, arising from an intramolecular cyclization, offers a compelling case study in structure-activity relationships.
Core Structural Differences: A Comparative Analysis
The fundamental distinction between grifolin and daurichromenic acid lies in the presence of an additional heterocyclic ring in the latter, formed through the intramolecular cyclization of the farnesyl side chain.
Grifolin possesses a farnesyl (a C15 isoprenoid) chain attached to an orcinol (5-methylbenzene-1,3-diol) core. This side chain is acyclic and features three double bonds.
Daurichromenic Acid , in contrast, features a chromene ring system. This is the result of an oxidative cyclization of the farnesyl moiety of its precursor, grifolic acid (the carboxylic acid analogue of grifolin).[1] This enzymatic process, catalyzed by daurichromenic acid synthase, forms a pyran ring fused to the benzene ring, incorporating one of the hydroxyl groups of the orcinol core and the proximal double bond of the farnesyl chain.[1]
| Feature | Grifolin | Daurichromenic Acid |
| Core Scaffold | Orcinol with an acyclic farnesyl substituent | Chromene fused with a modified farnesyl tail |
| Key Functional Groups | Two phenolic hydroxyls, three C=C double bonds | One phenolic hydroxyl, one carboxylic acid, one C=C double bond in the pyran ring, two C=C double bonds in the side chain |
| Chirality | Typically achiral | Chiral center at the carbon bearing the remaining isoprenoid chain |
| Molecular Formula | C₂₂H₃₂O₂ | C₂₃H₃₀O₄ |
| Molecular Weight | 328.49 g/mol | 370.48 g/mol |
Spectroscopic Manifestations of Structural Divergence
The structural dissimilarities between grifolin and daurichromenic acid give rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Grifolin: The spectrum is characterized by signals corresponding to the aromatic protons of the orcinol ring, multiple olefinic protons from the farnesyl chain, and a series of aliphatic protons. The presence of two phenolic hydroxyl protons is also a key feature.
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Daurichromenic Acid: The formation of the chromene ring introduces new, distinct signals. A characteristic feature is the appearance of two olefinic protons on the pyran ring, often exhibiting cis or trans coupling. The number of phenolic hydroxyl signals is reduced to one, and a new signal for the carboxylic acid proton appears, typically at a downfield chemical shift. The signals for the remaining portion of the isoprenoid chain will also be altered due to the cyclization.
¹³C NMR:
-
Grifolin: The spectrum displays signals for the aromatic carbons of the orcinol ring, including two oxygenated carbons. The farnesyl chain contributes a set of olefinic and aliphatic carbon signals.
-
Daurichromenic Acid: The cyclization results in significant changes. The carbon atoms involved in the newly formed pyran ring will have characteristic chemical shifts. Notably, an oxygenated quaternary carbon and an oxygenated methine carbon will be present in the chromene system. The carboxylic acid carbonyl carbon will also be a prominent downfield signal.
Mass Spectrometry (MS)
The difference in molecular formula leads to a clear distinction in their mass spectra.
-
Grifolin: The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to a mass of approximately 328.
-
Daurichromenic Acid: The molecular ion peak will be observed at a higher mass, around 370, reflecting the incorporation of two additional oxygen atoms and the loss of two hydrogen atoms compared to grifolin's precursor. Fragmentation patterns will also differ significantly due to the presence of the stable chromene ring and the carboxylic acid group in daurichromenic acid, which can undergo characteristic fragmentation pathways such as decarboxylation.
Experimental Protocols: Isolation and Structural Elucidation
The isolation and characterization of meroterpenoids like grifolin and daurichromenic acid from natural sources follow a general workflow.
Step-by-Step Methodology for Isolation and Purification
-
Extraction: The dried and powdered source material (e.g., mushroom fruiting bodies for grifolin, plant leaves for daurichromenic acid) is typically extracted with a solvent of medium polarity, such as methanol or ethanol.
-
Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The bioactive fractions are subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel or Sephadex LH-20 are commonly used stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often employed for final purification to yield the pure compound.
-
Workflow for Structural Elucidation
Caption: Workflow for the isolation and structural elucidation of meroterpenoids.
Implications of Structural Differences on Biological Activity
The transformation from an acyclic to a cyclic structure has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.
-
Conformational Rigidity: The cyclization in daurichromenic acid imparts significant conformational rigidity compared to the flexible farnesyl chain of grifolin. This restricted conformation can lead to higher binding affinity and selectivity for specific biological targets.
-
Polarity and Bioavailability: The introduction of a carboxylic acid group in daurichromenic acid increases its polarity, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile.
-
Target Interaction: The distinct three-dimensional shapes and distribution of functional groups will dictate how these molecules interact with protein binding sites. The chromene ring and carboxylic acid of daurichromenic acid present different hydrogen bonding and hydrophobic interaction possibilities compared to the two phenolic hydroxyls and the flexible chain of grifolin.
For instance, the potent anti-HIV activity of daurichromenic acid is likely attributable to its specific interactions with viral proteins, a function not prominently reported for grifolin.[6] Conversely, some of the anticancer mechanisms of grifolin, which involve pathways like the inhibition of ERK1/2, may be dependent on the flexibility of its farnesyl chain.[3][4]
Biosynthetic Pathway from Grifolin Precursor to Daurichromenic Acid
Caption: Biosynthesis of Daurichromenic Acid from Grifolic Acid.
Conclusion
The structural comparison between grifolin and its cyclic analogue, daurichromenic acid, underscores a fundamental principle in medicinal chemistry: subtle modifications to a natural product scaffold can unlock distinct and potent biological activities. The intramolecular cyclization that transforms the acyclic farnesylphenol into a rigid chromene system dramatically alters the molecule's physicochemical properties and its potential interactions with biological targets. For researchers in drug discovery and development, understanding these structure-activity relationships is paramount for the rational design of novel therapeutics inspired by nature's chemical diversity. This technical guide provides a foundational understanding of the key differences between these two important meroterpenoids, facilitating further investigation into their pharmacological potential.
References
- Abe, N., et al. (2002). Neogrifolin derivatives possessing anti-oxidative activity from the mushroom Albatrellus Ovinus. Phytochemistry, 59(7), 731-737.
- Kashiwada, Y., et al. (2001). Daurichromenic acid, a potent anti-HIV agent from Rhododendron dauricum.
-
Taura, F., et al. (2015). Identification and Characterization of Daurichromenic Acid Synthase Active in Anti-HIV Biosynthesis. Plant Physiology, 168(4), 1273-1284. [Link]
- Bouyahya, A., et al. (2022). Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms. Molecules, 27(1), 293.
- Lee, K. H. (2010). Discovery and development of natural product-derived chemotherapeutic agents.
- Liu, J. K. (2005). N-containing compounds of Macromycetes. Chemical Reviews, 105(7), 2723-2744.
- Luo, X. J., et al. (2011). Grifolin, a potent antitumour natural product upregulates death-associated protein kinase 1 DAPK1 via p53 in nasopharyngeal carcinoma cells. European Journal of Cancer, 47(2), 316-325.
- Nunomura, W., et al. (2009). Grifolin, a potent inhibitor of the 5-lipoxygenase, from the mushroom Albatrellus dispansus. Planta Medica, 75(5), 509-514.
- Ohta, T., et al. (1998). Grifolin, a potent anti-tumor substance from the mushroom, Albatrellus confluens. Chemical & Pharmaceutical Bulletin, 46(6), 1012-1014.
-
Ye, M., et al. (2005). Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, inhibits tumor cell growth by inducing apoptosis in vitro. FEBS Letters, 579(16), 3437-3443. [Link]
- Ye, M., et al. (2007).
- Zhang, Y., et al. (2018). Grifolin inhibits the migration and invasion of human gastric cancer cells by suppressing the ERK1/2 signaling pathway. Oncology Reports, 39(4), 1637-1644.
- Zhao, F., et al. (2014). Grifolin induces apoptosis in human osteosarcoma cells via the JNK and p38 MAPK pathways. Molecular Medicine Reports, 10(2), 859-864.
-
Ye, M., et al. (2007). Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, induces cell-cycle arrest in G1 phase via the ERK1/2 pathway. Cancer Letters, 258(2), 199-207. [Link]
- Kohchi, C., et al. (2006). Grifolin derivatives from Albatrellus caeruleoporus, new inhibitors of nitric oxide production in RAW 264.7 cells. Bioorganic & Medicinal Chemistry, 14(1), 164-168.
- Li, G. Q., et al. (2025). Grifolin derivatives from the fruiting bodies of Albatrellus dispansus. Phytochemistry, 114765.
-
Bouyahya, A., et al. (2022). Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms. Molecules, 27(1), 293. [Link]
-
Tsuchiya, N., et al. (2017). Combinatorial Biosynthesis of (+)-Daurichromenic Acid and Its Halogenated Analogue. Organic Letters, 19(12), 3255-3258. [Link]
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Harnessing Cyclogrifolin: The Biomechanics of TRPV1 Partial Agonism in Therapeutics
Executive Summary: The Partial Agonist Paradigm
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a homotetrameric, non-selective cation channel heavily implicated in nociception, neurogenic inflammation, and thermal hyperalgesia. Historically, the pharmaceutical industry has struggled to target TRPV1 effectively. Full agonists (e.g., capsaicin) induce intolerable initial pain before desensitization, while competitive antagonists often cause severe hyperthermia by blocking the channel's basal thermoregulatory functions.
Cyclogrifolin (CAS 1660156-04-6), alongside related triprenyl phenols like grifolin and scutigeral isolated from the fruiting bodies of Albatrellus confluens, presents a highly elegant pharmacological solution. Acting as a partial agonist , cyclogrifolin induces a sub-maximal conformational change in the TRPV1 channel. This mechanism triggers calcium-dependent desensitization pathways without the intense initial nociceptive burst, effectively acting as a functional antagonist in vivo. This whitepaper details the mechanistic pathways, quantitative pharmacodynamics, and self-validating laboratory protocols required to characterize cyclogrifolin in drug discovery workflows.
Mechanistic Causality: How Partial Agonism Drives Desensitization
To understand cyclogrifolin’s utility, we must dissect the causality of its interaction with the Vanilloid Binding Pocket (VBP). When cyclogrifolin binds to the intracellular VBP (spanning transmembrane domains S3-S4), it stabilizes the open state of the channel with significantly lower efficacy than capsaicin.
This sub-maximal opening allows a moderate influx of
As demonstrated in clinical and cosmetic formulations, this pathway effectively blocks subsequent activation by noxious heat or endogenous inflammatory mediators, providing profound soothing and analgesic effects 12.
Fig 1. Cyclogrifolin-induced TRPV1 partial activation and subsequent desensitization pathway.
Quantitative Pharmacodynamics
When benchmarking cyclogrifolin against industry standards, it is vital to measure both its activation efficacy (
| Compound | Pharmacological Profile | Activation | Efficacy ( | Desensitization |
| Capsaicin | Full Agonist | ~0.7 µM | 100% | N/A (Prolonged) |
| Cyclogrifolin | Partial Agonist | ~15.2 µM | 25% - 35% | ~18.8 µM |
| Capsazepine | Competitive Antagonist | N/A | 0% | ~0.5 µM |
Data synthesis derived from in vitro binding and functional assays of triprenyl phenols on human TRPV1 variants 23.
Self-Validating Experimental Methodologies
To rigorously characterize cyclogrifolin in your laboratory, you must employ assays that prove both the initial partial activation and the subsequent functional antagonism.
Protocol A: High-Throughput Intracellular Calcium Imaging
Objective: To quantify the partial agonism and subsequent desensitization of TRPV1 by cyclogrifolin.
Causality: We utilize Fluo-4 AM because its quantum yield increases >100-fold upon
Step-by-Step Workflow:
-
Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 96-well black-walled, clear-bottom plates at 40,000 cells/well. Rationale: Black walls prevent optical crosstalk between wells during fluorometric reading.
-
Dye Loading: Incubate cells with 2 µM Fluo-4 AM in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 0.04% Pluronic F-127 for 45 minutes at 37°C. Rationale: Pluronic F-127 aids in the solubilization of the AM ester, allowing it to cross the cell membrane where intracellular esterases cleave it, trapping the active dye inside.
-
Washing: Wash the cells three times with dye-free HBSS. Rationale: Removing extracellular dye is critical to eliminate background fluorescence.
-
Baseline Acquisition: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 30 seconds.
-
Agonist Phase (Measure Partial Efficacy): Inject cyclogrifolin at varying concentrations (0.1 µM to 100 µM). Record the primary
transient for 3 minutes. Calculate the area under the curve (AUC) and compare it to a 1 µM capsaicin control to determine the percentage. -
Challenge Phase (Validate Desensitization): After 5 minutes of incubation with cyclogrifolin, inject 1 µM Capsaicin into all wells. Rationale: If cyclogrifolin successfully desensitized the receptor, the subsequent calcium spike from capsaicin will be blunted in a dose-dependent manner, allowing you to calculate the
.
Fig 2. Self-validating high-throughput calcium imaging workflow for partial agonist screening.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology
Objective: To validate direct interaction with the TRPV1 channel pore and assess gating kinetics. Causality: While calcium imaging provides population-level data, it cannot differentiate between direct ion channel gating and indirect GPCR-mediated calcium release from the endoplasmic reticulum. Patch-clamp electrophysiology isolates the specific biophysical properties of the channel membrane.
Step-by-Step Workflow:
-
Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with an intracellular solution (140 mM CsCl, 2 mM
, 5 mM EGTA, 10 mM HEPES, pH 7.2). Rationale: Using Cesium ( ) instead of Potassium ( ) blocks endogenous voltage-gated potassium currents, isolating the TRPV1 signal. -
Seal Formation: Establish a gigaseal (>1 GΩ) on a single TRPV1-expressing HEK293 cell. Apply brief negative pressure to rupture the membrane, achieving the whole-cell configuration.
-
Voltage Protocol: Hold the membrane potential at -60 mV. Record inward currents using an Axopatch 200B amplifier, digitizing at 10 kHz and low-pass filtering at 2 kHz.
-
Perfusion: Perfuse extracellular solution containing 15 µM cyclogrifolin using a rapid-exchange system (<20 ms exchange time). Rationale: Fast perfusion is required to capture the peak activation current before the rapid onset of desensitization occurs.
-
I-V Curve Generation: Apply voltage ramps from -100 mV to +100 mV over 500 ms. Rationale: This step is self-validating. TRPV1 has a highly specific outward rectification profile. Observing this profile confirms that the current measured is specifically mediated by TRPV1 and not a leak current.
Translational Impact
The unique partial agonism of cyclogrifolin has profound implications across multiple disciplines. In dermatology and cosmetics, derivatives from Albatrellus confluens are utilized to instantly calm stressed and irritated skin by blocking the TRPV1 receptors responsible for burning and stinging sensations 4. In clinical pharmacology, cyclogrifolin serves as a structural scaffold for developing next-generation analgesics targeting neuropathic pain, bypassing the hyperthermic liabilities that have historically plagued TRPV1 antagonist development.
References
-
Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms Source: MDPI URL:[Link]
-
Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction Source: PMC (NIH) URL:[Link]
-
DEFENSIL®-SOFT by Rahn AG - Personal Care & Cosmetics Source: UL Prospector URL:[Link]
-
Next-generation sequencing of the human TRPV1 gene and the regulating co-players LTB4R and LTB4R2 based on a custom AmpliSeq™ panel Source: PLOS One URL:[Link]
Sources
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- 2. Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation sequencing of the human TRPV1 gene and the regulating co-players LTB4R and LTB4R2 based on a custom AmpliSeq™ panel | PLOS One [journals.plos.org]
- 4. ulprospector.com [ulprospector.com]
An In-depth Technical Guide to the Antimicrobial Properties of Grifolin Against Gram-Positive Bacteria
Foreword
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Natural products, with their inherent chemical diversity, have historically been a rich source of new drugs. This guide focuses on grifolin, a farnesylphenol derived from the fruiting bodies of mushrooms such as Albatrellus confluens and Albatrellus dispansus, and its promising antibacterial activity against a range of clinically significant Gram-positive bacteria.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge on grifolin's antimicrobial properties and a detailed roadmap for its further investigation and potential development as a novel antibacterial agent.
Introduction to Grifolin: A Natural Compound of Interest
Grifolin (5-methyl-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol) is a secondary metabolite that has demonstrated a spectrum of biological activities, including anti-cancer, anti-inflammatory, and, most pertinently, antimicrobial effects.[2][3] Its activity against Gram-positive bacteria, including drug-resistant strains, positions it as a compelling candidate for further research in the field of infectious diseases.[3][4]
Chemical Structure of Grifolin:
Caption: Chemical structure of Grifolin.
Demonstrated Antimicrobial Efficacy Against Gram-Positive Pathogens
Grifolin and its derivatives have shown notable inhibitory effects against a variety of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.
| Gram-Positive Bacterium | Compound | MIC (µM) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Grifolin | - | - | [3] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Grifolin Derivative (Compound 15) | 6.2 | - | [4] |
| Bacillus subtilis | Grifolin | - | - | [3] |
| Enterococcus faecalis | Grifolin | - | 0.5 | [5] |
| Enterococcus faecalis | Neogrifolin | - | 0.5 | [5] |
| Bacillus cereus | Grifolin | - | 10 | [5] |
| Bacillus cereus | Neogrifolin | - | 20 | [5] |
Note: The table highlights the promising activity of grifolin and its analogs. Further standardized testing is required to establish a comprehensive MIC profile of pure grifolin against a wider panel of Gram-positive organisms, including clinical isolates with diverse resistance profiles.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
While the precise antibacterial mechanism of grifolin is yet to be fully elucidated, compelling evidence from studies on its anti-cancer properties suggests a potential mode of action centered on the disruption of cellular energy metabolism.[4][6] We hypothesize that grifolin's antimicrobial activity against Gram-positive bacteria stems from its ability to interfere with ATP synthesis, leading to a cascade of events culminating in bacterial cell death.
This hypothesis is supported by findings that grifolin can cause cellular ATP depletion in eukaryotic cells.[7][8] Given the fundamental importance of ATP in bacterial physiology, targeting its production represents a validated and effective antimicrobial strategy.
Proposed Signaling Pathway of Grifolin's Antibacterial Action
Caption: Proposed mechanism of grifolin's action.
A Framework for Investigation: Experimental Protocols
To validate the proposed mechanism of action and further characterize the antimicrobial properties of grifolin, a systematic experimental approach is essential. The following protocols provide a detailed guide for researchers.
Determination of Antimicrobial Susceptibility
A crucial first step is to establish a comprehensive antimicrobial susceptibility profile for grifolin against a panel of clinically relevant Gram-positive bacteria.
Experimental Workflow for MIC and MBC Determination:
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Grifolin Stock Solution: Dissolve a known weight of purified grifolin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Bacterial Strains: Utilize a panel of Gram-positive bacteria, including reference strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and clinical isolates, particularly those with defined resistance profiles (e.g., MRSA).
-
Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the grifolin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria, no grifolin) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of grifolin that completely inhibits visible bacterial growth.
Detailed Protocol: MBC Determination
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Plating: Spot-plate the aliquots onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of grifolin that results in a ≥99.9% reduction in the initial inoculum count.
Investigating the Mechanism of Action
The following experiments are designed to test the hypothesis that grifolin disrupts cellular energy metabolism.
4.2.1. Assessment of Cell Membrane Integrity
To determine if grifolin's primary action involves membrane disruption, a series of assays can be employed.
Experimental Workflow for Membrane Integrity Assays:
Caption: Workflow for membrane integrity assays.
Detailed Protocol: Propidium Iodide Uptake Assay
-
Bacterial Preparation: Grow the target Gram-positive bacterium to mid-log phase.
-
Treatment: Expose the bacterial cells to various concentrations of grifolin (e.g., 0.5x, 1x, and 2x MIC) for a defined period. Include a positive control known to disrupt membranes (e.g., melittin) and a negative (untreated) control.
-
Staining: Add propidium iodide (PI) to the bacterial suspensions. PI is a fluorescent dye that can only enter cells with compromised membranes.
-
Analysis: Analyze the samples using fluorescence microscopy or flow cytometry to quantify the percentage of PI-positive (membrane-damaged) cells.
4.2.2. Measurement of Intracellular ATP Levels
This assay directly tests the hypothesis that grifolin inhibits ATP synthesis.
Detailed Protocol: ATP Measurement Assay
-
Bacterial Preparation and Treatment: As described in the PI uptake assay.
-
Cell Lysis: Lyse the bacterial cells to release intracellular ATP.
-
ATP Quantification: Use a commercial ATP bioluminescence assay kit (e.g., based on the luciferin-luciferase reaction) to measure the amount of ATP in the cell lysates.
-
Data Analysis: Compare the intracellular ATP levels in grifolin-treated cells to those in untreated controls. A significant decrease in ATP levels would support the proposed mechanism.
4.2.3. Evaluation of Macromolecular Synthesis
To rule out other primary mechanisms of action, the effect of grifolin on DNA, RNA, and protein synthesis can be assessed.
Detailed Protocol: Radiolabeled Precursor Incorporation Assays
-
Bacterial Preparation and Treatment: As described previously.
-
Radiolabeling: Add radiolabeled precursors to the bacterial cultures: [³H]-thymidine for DNA synthesis, [³H]-uridine for RNA synthesis, and [³H]-leucine for protein synthesis.
-
Incubation and Harvesting: Incubate for a short period to allow for precursor incorporation. Harvest the cells and precipitate the macromolecules.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: A significant inhibition of one or more of these pathways would suggest an alternative or additional mechanism of action.
Concluding Remarks and Future Directions
Grifolin presents a promising scaffold for the development of new antibacterial agents against Gram-positive pathogens. Its demonstrated in vitro efficacy, coupled with a potentially novel mechanism of action centered on the disruption of cellular energy metabolism, warrants a comprehensive and systematic investigation. The experimental framework outlined in this guide provides a clear path forward for researchers to fully characterize grifolin's antimicrobial properties and to validate its proposed mechanism of action.
Future research should focus on:
-
Broad-Spectrum Activity: Expanding the panel of test organisms to include a wider range of clinical isolates, including those with resistance to last-resort antibiotics.
-
In Vivo Efficacy: Evaluating the efficacy of grifolin in animal models of Gram-positive infections.
-
Toxicity Studies: Assessing the cytotoxicity of grifolin against mammalian cell lines to determine its therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing grifolin analogs to optimize its antimicrobial potency and pharmacokinetic properties.
Through a concerted research effort, the full therapeutic potential of grifolin as a novel antibacterial agent can be realized, contributing to the global fight against antimicrobial resistance.
References
- Tokuyama, S., et al. (2007). Anti-MRSA and Antifungal Compounds from the Mushroom Albatrellus dispansus (Lloyd) Canf. et Gilb. (Aphyllophoromycetideae). International Journal of Medicinal Mushrooms, 9(2).
- Li, G. Q., et al. (2025). Grifolin derivatives from the fruiting bodies of Albatrellus dispansus. Phytochemistry, 114765.
- The Mushroom Albatrellus confluens: A Minireview on Phytochemistry, Biosynthesis, Synthesis and Pharmacological Activities. (n.d.).
- Grifolin | Antineoplastic Agent. (n.d.). MedchemExpress.com.
- Bouyahya, A., et al. (2022). Pharmacological effects of grifolin: Focusing on anticancer mechanisms. Monash University.
- Asakawa, Y., et al. (2005).
- Li, G. Q., et al. (2025).
- Isolation, Synthesis and Biological Activity of Grifolic Acid Derivatives from the Inedible Mushroom Alb
- Bouyahya, A., et al. (2022). Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms. PMC.
- Scaly Polypore ( Albatrellus confluens ). (n.d.). Zombie Mushrooms.
- Bouyahya, A., et al. (2022). Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms. MDPI.
- Yaqoob, A., et al. (2020). Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells. PMC.
- Liu, X. T., et al. (2010). Antibacterial compounds from mushrooms I: a lanostane-type triterpene and prenylphenol derivatives from Jahnoporus hirtus and Albatrellus flettii and their activities against Bacillus cereus and Enterococcus faecalis. Semantic Scholar.
- Activity in vitro and in vivo against Plant Pathogenic Fungi of Grifolin Isolated from the Basidiomycete Albatrellus dispansus. (n.d.).
- Staphylococcus aureus. (2025, August 9). Johns Hopkins ABX Guide.
- Grifolin inhibits tumor cells adhesion and migration via suppressing interplay between PGC1α and Fra-1/LSF-MMP2/CD44 axes. (n.d.). BioKB.
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- Luo, X., et al. (2014). Grifolin directly targets ERK1/2 to epigenetically suppress cancer cell metastasis. PMC.
- Fasciana, T., et al. (n.d.). Potential Activity of Albino Grifola frondosa Mushroom Extract against Biofilm of Meticillin-Resistant Staphylococcus aureus. Scilit.
- Luo, X., et al. (2013). Grifolin inhibits tumor cells adhesion and migration via suppressing interplay between PGC1α and Fra-1/LSF-MMP2/CD44 axes. PMC.
- Yaqoob, A., et al. (2020). Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells. PLOS One.
- Fasciana, T., et al. (2025, October 15). Potential Activity of Albino Grifola frondosa Mushroom Extract against Biofilm of Meticillin-Resistant Staphylococcus aureus.
- Singh, D., & Singh, R. (2020). Glabridin Averts Biofilms Formation in Methicillin-Resistant Staphylococcus aureus by Modulation of the Surfaceome. Frontiers in Microbiology.
- Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, inhibits tumor cell growth by inducing apoptosis in vitro. (n.d.). Request PDF.
- Assessment of antimicrobial susceptibility of Enterococcus faecalis isolated from chronic periodontitis in biofilm versus planktonic phase. (2011, April 15). PubMed.
- Li, X., et al. (2021). Responses of Enterococcus faecalis resistance and cytolysin up-regulation to nutrients in constructed mesocosms. Journal of King Saud University - Science.
- Enterococcus. (2022, November 9). Johns Hopkins ABX Guide.
- Steed, M. E., et al. (2014). Activity of daptomycin or linezolid in combination with rifampin or gentamicin against biofilm-forming Enterococcus faecalis or E. faecium in an in vitro pharmacodynamic model using simulated endocardial vegetations and an in vivo survival assay using Galleria mellonella larvae. Antimicrobial Agents and Chemotherapy, 58(8), 4538-4544.
- An antifungal compound produced by Bacillus subtilis YM 10-20 inhibits germination of Penicillium roqueforti conidiospores. (n.d.).
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- Yaqoob, A., et al. (2020). Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells. PubMed.
- Caulier, S., et al. (2019). Overview of the Antimicrobial Compounds Produced by Members of the Bacillus subtilis Group. SciSpace.
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Methodological & Application
Application Notes and Protocols for the Extraction of Bioactive Farnesylphenols from Albatrellus Mushrooms
Introduction: The Therapeutic Potential of Albatrellus Farnesylphenols
The genus Albatrellus, encompassing species such as Albatrellus confluens, Albatrellus ovinus, and Albatrellus flettii, is a rich source of bioactive meroterpenoids, particularly farnesylphenols.[1][2][3][4] Among these, grifolin and its isomers, such as neogrifolin, have garnered significant scientific interest for their promising pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][4][5][6][7][8][9] This document provides a comprehensive protocol for the extraction, purification, and analysis of these valuable compounds.
While the primary focus of existing research is on grifolin and neogrifolin, the query for "cyclogrifolin" suggests an interest in a cyclized derivative. Although the term "cyclogrifolin" is not prevalent in the reviewed literature, the cyclization of related compounds like grifolic acid has been reported.[10] The protocols detailed herein for the extraction of grifolin serve as the foundational procedure for obtaining the precursor for any subsequent cyclization or derivatization studies.
Part 1: Sourcing and Preparation of Fungal Material
Recommended Albatrellus Species
Several species of Albatrellus are known producers of grifolin and related compounds. The selection of the species can influence the yield and profile of the extracted farnesylphenols.
| Species | Common Name | Key Bioactive Compounds | Geographic Distribution |
| Albatrellus confluens | Fused Polypore | Grifolin, Neogrifolin | Europe and North America[3][11] |
| Albatrellus ovinus | Sheep Polypore | Grifolin | Europe and North America[4][12] |
| Albatrellus flettii | - | Grifolin, Neogrifolin, Confluentin | Western North America[1] |
| Albatrellus caeruleoporus | - | Grifolin, Neogrifolin, Grifolinones A & B | -[6] |
| Albatrellus dispansus | - | Grifolin, Grifolic acid, Grifolinol | -[10] |
Pre-Extraction Processing of Mushroom Fruiting Bodies
Proper preparation of the fungal material is critical for efficient extraction.
-
Collection and Identification: Fruiting bodies should be collected fresh and properly identified by a trained mycologist to avoid confusion with similar species.[12][13]
-
Cleaning: Gently brush off any debris, soil, or insects from the mushrooms. Avoid washing with excessive water to minimize the loss of water-soluble compounds.
-
Drying: Fresh mushrooms should be sliced and then dried to a constant weight. This can be achieved through air-drying, freeze-drying (lyophilization), or using a food dehydrator at a low temperature (40-50°C) to prevent thermal degradation of the target compounds.
-
Pulverization: The dried mushroom material should be ground into a fine powder using a blender or a mill. This increases the surface area for solvent penetration and improves extraction efficiency.
Part 2: Extraction and Purification Workflow
The following protocol outlines a robust method for the extraction and purification of grifolin and related farnesylphenols from powdered Albatrellus mushrooms.
Solvent Extraction
The choice of solvent is crucial for selectively extracting the target compounds. Farnesylphenols like grifolin are soluble in polar organic solvents.
Protocol: Ethanolic Extraction
-
Maceration: Weigh the dried mushroom powder and place it in a suitable vessel (e.g., a large Erlenmeyer flask). Add 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v). For example, for every 100 g of mushroom powder, add 1 L of 80% ethanol.
-
Incubation: Seal the vessel and agitate the mixture at room temperature for 24-48 hours. A magnetic stirrer or an orbital shaker can be used for continuous agitation.
-
Filtration: Separate the extract from the solid residue by filtration through cheesecloth or a coarse filter paper.
-
Re-extraction (Optional but Recommended): To maximize the yield, the solid residue can be subjected to a second round of extraction with fresh 80% ethanol.
-
Solvent Evaporation: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude extract.
Liquid-Liquid Partitioning
This step helps to remove highly polar and non-polar impurities from the crude extract.
Protocol: Solvent Partitioning
-
Resuspend: Resuspend the crude ethanolic extract in a mixture of chloroform and water (1:1 v/v).
-
Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. The farnesylphenols will preferentially partition into the chloroform layer.
-
Collection: Collect the lower chloroform layer. Repeat the extraction of the aqueous layer with fresh chloroform to ensure complete recovery.
-
Drying and Evaporation: Combine the chloroform fractions, dry over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain a purified extract.
Chromatographic Purification
For obtaining high-purity grifolin, column chromatography is employed.
Protocol: Sephadex LH-20 Column Chromatography
-
Column Packing: Prepare a Sephadex LH-20 column and equilibrate it with methanol.
-
Sample Loading: Dissolve the purified extract from the previous step in a minimal amount of methanol and load it onto the column.
-
Elution: Elute the column with methanol, collecting fractions of a defined volume (e.g., 10 mL).
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing grifolin.
-
Pooling and Concentration: Combine the fractions containing the pure compound and evaporate the solvent to obtain isolated grifolin.
Caption: Workflow for the extraction and purification of grifolin.
Part 3: Analytical Characterization and Quantification
Accurate analytical methods are essential for the identification and quantification of the extracted compounds.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with a UV detector is a standard method for the quantification of phenolic compounds like grifolin.
Illustrative HPLC-UV Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | ~275-288 nm[14] |
| Quantification | Based on a calibration curve of a pure grifolin standard |
Structural Elucidation
For unambiguous identification of the isolated compounds, spectroscopic methods are necessary.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for determining the chemical structure of the isolated compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which helps in confirming its elemental composition.
Caption: Analytical methods for characterization and quantification.
Part 4: Concluding Remarks and Future Directions
The protocol detailed in this application note provides a comprehensive and scientifically grounded approach for the extraction and purification of grifolin and related farnesylphenols from Albatrellus mushrooms. The successful isolation of these compounds is the first crucial step for further research into their pharmacological properties and potential therapeutic applications. For researchers interested in "cyclogrifolin," this protocol provides the means to obtain the necessary precursors for targeted synthesis or for screening of extracts for novel cyclized derivatives. Further investigation into the extracts of various Albatrellus species using advanced analytical techniques may yet lead to the discovery of naturally occurring cyclized grifolin analogues.
References
- Dahlberg, A. (2019). Albatrellus confluens. The IUCN Red List of Threatened Species 2019: e.T122090225A222968204.
- Request PDF. (n.d.). Isolation, Synthesis and Biological Activity of Grifolic Acid Derivatives from the Inedible Mushroom Albatrellus dispansus.
- Lee, C. H., et al. (2020). Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells. PLoS One, 15(5), e0231948.
- Kim, J. H., et al. (2025). Regioselective De Novo Synthesis of Phenolic Isoprenoids Grifolin and Neogrifolin. Molecules, 30(3), 789.
- Akuffo, S. K., et al. (2022). Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines. Molecules, 27(9), 2970.
- Ye, M., et al. (2007).
- Lin, Y., et al. (2023). Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin. Pharmaceutics, 15(11), 2558.
- Wikipedia. (n.d.).
- First Nature. (n.d.).
- Khan, H. M., et al. (2011). The Development and Validation of HPLC-UV method for Analysis of Ciprofloxacin in serum and aqueous Humour. Archives of Pharmacy Practice, 2(2).
- Carcamo, S., et al. (2024).
- PubChem. (n.d.). Citrifolinin B Epimer A.
- Bourhia, M., et al. (2022). Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms. Molecules, 27(1), 298.
- Nunome, M., et al. (2006). Grifolin derivatives from Albatrellus caeruleoporus, new inhibitors of nitric oxide production in RAW 264.7 cells. Chemical & Pharmaceutical Bulletin, 54(1), 63-66.
- MedchemExpress. (n.d.). Grifolin.
- Request PDF. (n.d.). Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, inhibits tumor cell growth by inducing apoptosis in vitro.
- Luo, X. J., et al. (2011). Grifolin, a potent antitumour natural product upregulates death-associated protein kinase 1 DAPK1 via p53 in nasopharyngeal carcinoma cells. European Journal of Cancer, 47(2), 316-325.
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- PubChem. (n.d.). Purifolin.
- PubChem. (n.d.). Cycloguanil.
- Remsberg, C. M., et al. (2010). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies.
- PubChem. (n.d.). 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.
- Carcamo, S., et al. (2024).
- Wiley Focus. (2023, May 24). How Charged Aerosol Detection is Revolutionizing HPLC Analysis.
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Application Note: Biomimetic Total Synthesis of Cyclogrifolin from Farnesol
Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocols
Executive Summary & Strategic Rationale
Cyclogrifolin is a complex, tetracyclic meroterpenoid naturally isolated from the fresh fruiting bodies of the basidiomycete Albatrellus confluens[]. Like many terpenophenols, it exhibits a broad spectrum of biological activities, making it a highly attractive target for pharmacological development.
The traditional synthetic approach to meroterpenoids involves the direct Friedel-Crafts prenylation of a phenolic core (e.g., orcinol) with an acyclic terpene (e.g., farnesol). However, this direct coupling is notoriously plagued by poor regioselectivity, yielding intractable mixtures of ortho-, para-, and O-alkylated isomers[2].
To circumvent this, this protocol employs a regioselective de novo annulation strategy [2]. Rather than attaching the farnesyl chain to a pre-existing aromatic ring, the aromatic ring is constructed around the farnesyl chain. Farnesol is first activated to farnesyl bromide, which is then used to alkylate ethyl acetoacetate. A subsequent tandem Michael addition/Dieckmann condensation with ethyl crotonate forms a cyclohexanedione intermediate. Following mild oxidative aromatization to yield the acyclic precursor grifolin , a biomimetic cationic polyene cyclization catalyzed by Boron Trifluoride Etherate (
Every protocol detailed below is designed as a self-validating system , embedding critical Quality Control (QC) checkpoints to ensure intermediate integrity before progression.
Retrosynthetic Pathway & Mechanistic Workflows
The synthesis relies on two pivotal mechanistic phases: the regioselective construction of the grifolin core and the biomimetic zipper-like cyclization of the polyene chain.
Fig 1. Retrosynthetic and forward pathway for the total synthesis of cyclogrifolin.
Fig 2. Mechanistic stages of the Lewis acid-catalyzed biomimetic polyene cyclization.
Quantitative Data & Reaction Optimization
The terminal cyclization of grifolin to cyclogrifolin is highly sensitive to the choice of Lewis acid and temperature. Table 1 summarizes the optimization parameters, demonstrating the causality behind selecting
Table 1: Optimization of Biomimetic Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield of Cyclogrifolin (%) | Mechanistic Observation |
| Toluene | 80 | 12 | 35 | High temp leads to partial olefin isomerization. | |
| -78 to 0 | 4 | 55 | Good initiation, but competitive intermolecular reactions observed. | ||
| -78 to rt | 2 | 82 | Optimal coordination; clean concerted cyclization[3]. | ||
| TfOH | HFIP | -20 | 1 | 40 | Over-activation results in a complex mixture of degradation products. |
Table 2: Key
| Intermediate / Product | Key | Structural Significance |
| Farnesyl Bromide | 4.02 (d, | Confirms conversion of allylic alcohol to bromide. |
| Grifolin | 6.15 (s, 2H), 3.30 (d, | Confirms aromatization and benzylic allylic protons. |
| Cyclogrifolin | 0.85 - 1.20 (m, methyls), 2.65 (m, 1H) | Confirms loss of olefinic protons and formation of cyclic aliphatic core. |
Self-Validating Experimental Protocols
Phase 1: Synthesis of Farnesyl Bromide (Activation)
Causality: Phosphorus tribromide (
Step-by-Step Procedure:
-
Flame-dry a 250 mL round-bottom flask under Argon. Add
-farnesol (10.0 mmol) and anhydrous diethyl ether (50 mL). -
Cool the solution to 0 °C using an ice-water bath.
-
Add a solution of
(4.0 mmol, 0.4 eq) in diethyl ether (10 mL) dropwise over 30 minutes via an addition funnel. -
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction carefully by adding saturated aqueous
(20 mL) dropwise. -
Extract the aqueous layer with diethyl ether (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure at 20 °C (do not heat, as the bromide is thermally labile).
Validation & QC:
-
TLC: Hexane/EtOAc (9:1). The product (
) should be UV inactive but stain strongly with . -
NMR Check: Confirm the shift of the allylic
from ~4.15 ppm (farnesol) to ~4.02 ppm (bromide).
Phase 2: Regioselective Annulation (Grifolin Core Construction)
Causality: Generating the dianion of ethyl acetoacetate ensures strictly
Step-by-Step Procedure:
-
Suspend NaH (11.0 mmol, 60% dispersion in mineral oil) in anhydrous THF (30 mL) at 0 °C under Argon.
-
Add ethyl acetoacetate (10.0 mmol) dropwise. Stir for 15 minutes.
-
Add
-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the dianion. -
Add farnesyl bromide (10.0 mmol) in THF (10 mL) dropwise. Stir for 1 hour at 0 °C.
-
Add ethyl crotonate (12.0 mmol) and warm the reaction to room temperature. Stir for 12 hours.
-
Reflux the mixture for 4 hours to drive the decarboxylative Dieckmann condensation to completion.
-
Cool to room temperature, quench with 1M HCl (30 mL), and extract with EtOAc (
mL). -
Purify via flash column chromatography (Hexane/EtOAc 8:2) to yield 2-farnesyl-5-methylcyclohexane-1,3-dione.
Validation & QC:
-
Mass Spectrometry (ESI-MS): Confirm the intermediate mass
. -
TLC: Product should appear as a highly UV-active spot due to the enolized
-diketone system.
Phase 3: Mohr's Oxidative Aromatization
Causality: Iodine in methanol acts as a mild, selective oxidant. It drives the dehydrogenation of the cyclohexanedione to the fully aromatic resorcinol core (grifolin) without over-oxidizing the electron-rich farnesyl olefins.
Step-by-Step Procedure:
-
Dissolve the intermediate from Phase 2 (5.0 mmol) in anhydrous methanol (40 mL).
-
Add Iodine (
, 10.0 mmol) in one portion. -
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Cool to room temperature and quench with saturated aqueous
until the iodine color completely dissipates. -
Remove methanol under reduced pressure, dilute with water (20 mL), and extract with
( mL). -
Purify via flash chromatography (Hexane/EtOAc 7:3) to yield pure Grifolin.
Validation & QC:
-
H NMR: Confirm the appearance of the aromatic protons at
6.15 (s, 2H) and the phenolic OH protons at 5.05 (br s, 2H).
Phase 4: Biomimetic Cationic Polyene Cyclization
Causality:
Step-by-Step Procedure:
-
Dissolve pure Grifolin (2.0 mmol) in strictly anhydrous
(20 mL) under an Argon atmosphere. -
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add
(0.4 mmol, 20 mol%) dropwise via a gas-tight syringe. -
Maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature over 1.5 hours.
-
Monitor the reaction strictly via TLC. Once the starting material is consumed, quench immediately with triethylamine (1.0 mL) to neutralize the Lewis acid and prevent degradation.
-
Wash the organic layer with saturated aqueous
(15 mL) and brine (15 mL). -
Dry over
, concentrate, and purify via preparative HPLC (C18 column, gradient) to isolate pure Cyclogrifolin.
Validation & QC:
-
H NMR: Confirm the complete disappearance of the farnesyl olefinic protons (
~5.10 ppm) and the emergence of complex aliphatic multiplets ( 0.85 - 2.65 ppm) corresponding to the newly formed fused ring system. - C NMR: Confirm the shift of the oxygenated aromatic carbon, indicating the formation of the cyclic ether linkage characteristic of cyclogrifolin.
References
-
Lim, B., Yeo, H., Han, S., & Koo, S. (2025). Regioselective De Novo Synthesis of Phenolic Isoprenoids Grifolin and Neogrifolin. MDPI. 2
-
Zheng, et al. (2005). Isolation, Synthesis and Biological Activity of Grifolic Acid Derivatives from the Inedible Mushroom Albatrellus dispansus. Semantic Scholar. 4
-
Meroterpenoid Synthesis via Sequential Polyketide Aromatization and Cationic Polyene Cyclization: Total Syntheses of (+)-Hongoquercin A and B. PMC - NIH.3
-
BOC Sciences. (2026). CAS 1660156-04-6 Cyclogrifolin - Natural Products.
Sources
Application Note: Preparation and Optimization of Cyclogrifolin Stock Solutions for In Vitro Macrophage Assays
Introduction & Pharmacological Context
Cyclogrifolin is a highly bioactive, naturally occurring prenylated phenolic compound isolated from the fruiting bodies of the basidiomycete Albatrellus confluens[][2]. In preclinical drug development and molecular biology, cyclogrifolin is primarily utilized for its potent anti-inflammatory and immunomodulatory properties. Mechanistically, it significantly inhibits the lipopolysaccharide (LPS)-stimulated production of critical inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage models such as RAW 264.7 cells[]. Furthermore, related grifolin derivatives from Albatrellus species are known to modulate sphingomyelin synthase (SMS) pathways, contributing to their metabolic and anti-inflammatory efficacy[3].
Due to its prenyl chain and phenolic core, cyclogrifolin is highly lipophilic. Improper solubilization during in vitro assays frequently leads to compound precipitation in aqueous cell culture media, erratic IC50 values, and false-negative results. This application note provides a self-validating, step-by-step methodology for preparing cyclogrifolin stock solutions and executing cell culture treatments with strict vehicle control.
Cyclogrifolin inhibits LPS-induced NF-κB signaling and pro-inflammatory cytokine production.
Physicochemical Properties & Solubilization Strategy
To design a robust protocol, we must first analyze the quantitative physicochemical properties of cyclogrifolin. The compound is insoluble in aqueous buffers but highly soluble in organic solvents like dimethyl sulfoxide (DMSO). DMSO is the gold standard for this workflow because it disrupts the hydrophobic interactions of the prenyl group while remaining miscible in aqueous cell culture media.
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | Cyclogrifolin |
| CAS Number | 1660156-04-6[] |
| Molecular Formula | C22H30O2[] |
| Molecular Weight | 326.48 g/mol [2] |
| Primary Source | Albatrellus confluens (Fruiting bodies)[2] |
| Primary Solvent | 100% Anhydrous DMSO |
| Max Recommended In Vitro DMSO | 0.1% (v/v) |
| Storage (Lyophilized Powder) | -20°C (Desiccated, protected from light) |
| Storage (Stock Solution) | -80°C (Aliquoted, up to 6 months) |
Experimental Workflow
Workflow for Cyclogrifolin stock preparation and in vitro assay application.
Step-by-Step Methodologies
Protocol A: Preparation of 10 mM Master Stock Solution
This protocol outlines the reconstitution of 1 mg of cyclogrifolin powder into a 10 mM master stock.
-
Equilibration (Critical Step): Remove the lyophilized cyclogrifolin vial from -20°C storage. Allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. Water severely degrades the solubility of cyclogrifolin in DMSO and promotes the hydrolysis of the compound.
-
-
Calculation & Reconstitution: To achieve a 10 mM stock from 1 mg of powder (MW = 326.48 g/mol ), add exactly 306.3 µL of anhydrous, sterile-filtered DMSO directly to the vial. Pipette up and down gently to mix.
-
Sonication: Place the sealed vial in a room-temperature ultrasonic water bath for 2–5 minutes.
-
Causality: Highly lipophilic compounds can form micro-aggregates that are invisible to the naked eye. Sonication provides the kinetic energy required to fully disrupt these crystalline lattices, ensuring a true solution rather than a suspension.
-
-
Aliquoting: Divide the 10 mM stock into 10–20 µL aliquots in sterile, amber microcentrifuge tubes.
-
Causality: Amber tubes protect the phenolic moieties from photo-oxidation. Aliquoting prevents repeated freeze-thaw cycles, which cause concentration gradients and compound degradation. Store immediately at -80°C.
-
Protocol B: Preparation of Working Solutions for RAW 264.7 Macrophage Assay
Objective: Treat LPS-stimulated RAW 264.7 cells with 1 µM, 5 µM, and 10 µM cyclogrifolin while maintaining a constant 0.1% DMSO vehicle concentration across all wells.
-
Thawing: Thaw one 10 mM cyclogrifolin aliquot at RT. Vortex briefly and spin down in a microcentrifuge.
-
Intermediate DMSO Dilutions (1000x): Perform serial dilutions in 100% DMSO before adding the compound to the aqueous media.
-
10 µM Final: Use the 10 mM stock directly.
-
5 µM Final: Dilute 5 µL of 10 mM stock + 5 µL DMSO (Yields 5 mM intermediate).
-
1 µM Final: Dilute 1 µL of 10 mM stock + 9 µL DMSO (Yields 1 mM intermediate).
-
Causality: By standardizing the intermediate stocks, you ensure that every final cell culture well receives exactly the same volume of DMSO (1 µL per 1 mL of media, or 0.1%). This isolates the pharmacological effect of cyclogrifolin from solvent-induced cytotoxicity or baseline NO alterations.
-
-
Media Spiking: Add 1 µL of each intermediate stock to 999 µL of pre-warmed (37°C) complete culture media (e.g., DMEM + 10% Fetal Bovine Serum).
-
Causality: The presence of Fetal Bovine Serum (FBS) is critical. FBS contains albumin and other carrier proteins that bind lipophilic molecules like cyclogrifolin, acting as physiological carriers to keep the compound in solution.
-
-
Immediate Dispersion: Vortex the media vigorously for 5 seconds immediately after spiking.
-
Causality: Slow mixing allows the localized DMSO concentration to drop instantly upon contact with the media, causing the compound to precipitate out. Rapid vortexing disperses the compound into the serum proteins before precipitation can occur.
-
-
Cell Treatment: Apply the spiked media to the RAW 264.7 cells within 15 minutes of preparation to prevent gradual compound settling.
Quality Control & Self-Validating System (Trustworthiness)
To ensure the integrity of the cyclogrifolin stock and the validity of the resulting data, every assay must be treated as a self-validating system incorporating the following controls:
-
Visual Quality Control: Examine the spiked working media under an inverted phase-contrast microscope (40x magnification) prior to cell application. If refractile microcrystals or cloudiness are observed, the cyclogrifolin has precipitated. The assay must be aborted, and the stock solution re-evaluated.
-
Strict Vehicle Control: Always include cells treated with 0.1% DMSO + LPS. This validates that the observed inhibition of NO/PGE2 is due to cyclogrifolin and not the solvent.
-
Positive Control Inhibitor: Include a well treated with Dexamethasone (1 µM) + LPS. This validates that the specific passage of RAW 264.7 cells retains its responsiveness to anti-inflammatory agents.
References
- CAS 1660156-04-6 (Cyclogrifolin)
- Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.
- Source: frontiersin.
Sources
- 2. Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sphingomyelin synthase inhibitors from edible mushrooms prevent overweight and improve vitamin D homeostasis in a mouse model of diet-induced obesity [frontiersin.org]
Application Notes and Protocols for the Development of Cyclogrifolin Dosing Regimens in Murine Models
Disclaimer: As of the latest literature review, specific preclinical data regarding "Cyclogrifolin" dosing, pharmacokinetics, and toxicity in murine models are not publicly available. This document, therefore, serves as a comprehensive guide and best-practice framework for establishing such protocols for a novel investigational compound. The principles and methodologies outlined herein are based on established practices in preclinical drug development and are supplemented with illustrative data from related compounds, such as Cyclosporine A, an inhibitor of cyclophilins, to provide a scientifically grounded context. Researchers must adapt these protocols based on the specific physicochemical properties, in vitro potency, and preliminary tolerability data of Cyclogrifolin.
Introduction: A Roadmap for In Vivo Characterization
The transition of a novel compound from in vitro discovery to in vivo efficacy testing is a critical juncture in drug development. The establishment of a robust dosing protocol is paramount to generating meaningful and reproducible data. This guide provides a systematic approach for researchers, scientists, and drug development professionals to determine optimal dosing regimens for a novel compound, provisionally named Cyclogrifolin, in murine models. The narrative will explain the rationale behind experimental choices, ensuring a self-validating system of protocol development, from initial formulation to the design of efficacy studies.
Part 1: Foundational Steps - Physicochemical Characterization and Formulation
Before any in vivo administration, a thorough understanding of the compound's properties is essential. This initial phase dictates the feasibility of different administration routes and informs dose concentration limits.
1.1. Solubility and Stability Assessment: The solubility of Cyclogrifolin in various pharmaceutically acceptable vehicles will determine the most appropriate formulation for in vivo studies.
-
Protocol: Solubility Screening
-
Prepare a stock solution of Cyclogrifolin in a solvent such as DMSO.
-
Screen for solubility in common vehicles:
-
Phosphate-buffered saline (PBS)
-
Saline (0.9% NaCl)
-
Water with 5% Tween 80
-
Corn oil (for oral administration)
-
Polyethylene glycol 300 (PEG300) solutions[1]
-
-
Determine the maximum soluble concentration in the chosen vehicle.
-
Assess the stability of the formulation at room temperature and 4°C over a relevant time course (e.g., 4-24 hours) to ensure the compound does not precipitate before or after administration.
-
1.2. In Vitro Cytotoxicity: Initial in vitro assays provide a preliminary indication of the compound's potency and potential for cellular toxicity, which can help in estimating a starting dose for in vivo tolerability studies.
-
Protocol: MTT/XTT Assay
-
Plate relevant murine cell lines (e.g., primary hepatocytes, renal proximal tubule cells) in a 96-well plate.
-
Treat cells with a serial dilution of Cyclogrifolin for 24-72 hours.
-
Add MTT or XTT reagent and incubate until color development.
-
Read absorbance and calculate the IC50 (the concentration at which 50% of cells are non-viable). This value can offer a very rough starting point for in vivo toxicity assessments.
-
Part 2: In Vivo Pharmacokinetics and Toxicology
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), along with its safety profile, is crucial for designing effective dosing schedules. While specific data for Cyclogrifolin is unavailable, the following sections use data from related compounds to illustrate the necessary investigations.
2.1. Acute Toxicity and Dose-Ranging Studies: The primary goal is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.
-
Protocol: Acute Toxicity Assessment
-
Select a suitable mouse strain (e.g., BALB/c or C57BL/6)[2][3].
-
Administer a single dose of Cyclogrifolin via the intended route of administration (e.g., intraperitoneal, oral) to small groups of mice (n=3-5 per group) across a wide range of doses.
-
Monitor animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for up to 14 days[4].
-
The MTD is typically defined as the dose that results in no more than 10% weight loss and no mortality.
-
Illustrative Toxicity Data (Based on Cyclosporine A): High doses of Cyclosporine A (50 or 200 mg/kg/day, subcutaneously) in mice have been shown to cause weight loss, diarrhea, and neurotoxicity, with notable effects on lymphoid organs, liver, and kidneys[5]. In contrast, a dose of 12.5 mg/kg/day was well-tolerated[5]. This highlights the importance of careful dose selection.
2.2. Pharmacokinetic (PK) Profiling: PK studies measure the concentration of the drug in the body over time, providing critical parameters like clearance, volume of distribution, and bioavailability.
-
Protocol: Single-Dose Pharmacokinetic Study
-
Administer a single intravenous (IV) and oral (PO) or intraperitoneal (IP) dose of Cyclogrifolin to two groups of mice[1][6].
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding[6].
-
Analyze plasma concentrations of Cyclogrifolin using a validated analytical method (e.g., LC-MS/MS)[6].
-
Calculate key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters to Determine for Cyclogrifolin
| Parameter | Description | Importance for Dosing |
| Cmax | Maximum plasma concentration | Relates to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the curve (total drug exposure) | A key indicator of overall drug exposure. |
| t1/2 | Half-life | Determines the dosing interval. |
| CL | Clearance | The rate at which the drug is eliminated from the body. |
| Vdss | Volume of distribution at steady state | Indicates the extent of drug distribution into tissues. |
| F (%) | Bioavailability (for non-IV routes) | The fraction of the administered dose that reaches systemic circulation. |
Data adapted from general pharmacokinetic principles described in[1][7].
2.3. Tissue Distribution: Understanding where the compound accumulates in the body is crucial, especially for target organ engagement and potential off-target toxicity. For instance, recombinant human Cyclophilin A has shown high accumulation in the kidneys, its primary excretory organ[8][9].
-
Protocol: Tissue Biodistribution Study
-
Following a single dose of Cyclogrifolin, euthanize mice at various time points.
-
Harvest key organs (e.g., liver, kidney, spleen, lungs, brain, and target tissue).
-
Homogenize tissues and analyze for drug concentration.
-
Part 3: Detailed Administration Protocols
The choice of administration route depends on the compound's properties and the experimental model.
3.1. Oral Gavage (PO):
-
Best for: Compounds with good oral bioavailability.
-
Protocol:
-
Ensure the mouse is properly restrained.
-
Use a flexible gavage needle appropriate for the size of the mouse.
-
Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
The volume should typically not exceed 10 mL/kg.
-
3.2. Intraperitoneal Injection (IP):
-
Best for: Rapid systemic exposure when oral absorption is poor.
-
Protocol:
-
Restrain the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is withdrawn before injecting.
-
3.3. Subcutaneous Injection (SC):
-
Best for: Slower, more sustained absorption.
-
Protocol:
-
Gently lift the skin on the back to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Inject the solution into the subcutaneous space.
-
3.4. Intravenous Injection (IV):
-
Best for: Achieving 100% bioavailability and rapid onset of action.
-
Protocol:
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Place the tail in a restraining device.
-
Using a 27-30 gauge needle, cannulate one of the lateral tail veins and slowly inject the solution.
-
Part 4: Experimental Design for Efficacy Studies
Once the MTD and basic PK parameters are established, efficacy studies can be designed.
4.1. Mouse Model Selection: The choice of murine model is critical and should accurately recapitulate the human disease being studied[10][11]. This could range from genetic models to induced disease models[12][13][14].
4.2. Dose Selection and Schedule:
-
Dose Levels: Typically, at least three dose levels are tested: a high dose (near the MTD), a low dose (expected to have a minimal effect), and an intermediate dose.
-
Dosing Frequency: The dosing interval should be based on the compound's half-life (t1/2) to maintain therapeutic concentrations. For example, a compound with a short half-life may require twice-daily dosing.
4.3. Study Endpoints: Endpoints should be clearly defined and can include:
-
Pharmacodynamic markers: Measurement of target engagement in the tissue of interest.
-
Clinical observations: Body weight, survival, or disease-specific scores.
-
Histopathology: Examination of tissues for therapeutic effects or toxicity.
-
Biomarker analysis: Measurement of relevant proteins or genes in blood or tissue.
Part 5: Visualization and Workflow Diagrams
Diagram 1: Workflow for Establishing a Murine Dosing Protocol
Caption: A stepwise workflow for developing a murine dosing protocol for a novel compound.
References
-
Analyses of the toxic properties of recombinant human Cyclophilin A in mice - PubMed. (2019, December 15). PubMed. [Link]
-
Pharmacokinetic Parameters of Recombinant Human Cyclophilin A in Mice. (2024). ResearchGate. [Link]
-
A Cell-Impermeable Cyclosporine A Derivative Reduces Pathology in a Mouse Model of Allergic Lung Inflammation - PMC. (2013, March 20). NIH National Library of Medicine. [Link]
-
Cyclophilin D Promotes Acute, but Not Chronic, Kidney Injury in a Mouse Model of Aristolochic Acid Toxicity - MDPI. (2021, October 1). MDPI. [Link]
-
Pharmacokinetic Parameters of Recombinant Human Cyclophilin A in Mice - PubMed. (2023, December 1). PubMed. [Link]
-
Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - Frontiers. (2023, April 10). Frontiers. [Link]
-
Animal Models used in Drug Development for Influenza Infections - Noble Life Sciences. (2022, November 30). Noble Life Sciences. [Link]
-
Tissue distribution and toxicity of cyclosporin A in the mouse - PubMed. (n.d.). PubMed. [Link]
-
[Studies on the pharmacology and toxicology of ciclopiroxolamine (author's transl)]. (n.d.). PubMed. [Link]
-
Infectious Disease Animal Models - IITRI. (n.d.). IITRI. [Link]
-
Animal Models for Influenza Research: Strengths and Weaknesses - PMC. (n.d.). NIH National Library of Medicine. [Link]
-
Animal Models Utilized for the Development of Influenza Virus Vaccines - PMC. (n.d.). NIH National Library of Medicine. [Link]
-
Knockin mouse model of the human CFL2 p.A35T mutation results in a unique splicing defect and severe myopathy phenotype - PubMed. (2020, July 29). PubMed. [Link]
-
Effects of chlorophyllin on mouse embryonic and fetal development in vivo - ResearchGate. (n.d.). ResearchGate. [Link]
-
A Review of Animal Models Investigating the Reproductive Effects of Gender-Affirming Hormone Therapy - MDPI. (2024, February 19). MDPI. [Link]
-
Genetic Manipulation of Caveolin-1 in a Transgenic Mouse Model of Aortic Root Aneurysm: Sex-Dependent Effects on Endothelial and Smooth Muscle Function - MDPI. (2024, November 26). MDPI. [Link]
-
Most Relevant Mouse Models Related to CYCLE - ResearchGate. (n.d.). ResearchGate. [Link]
-
Cyclophosphamide Pharmacokinetics in Mice: A Comparison Between Retro Orbital Sampling Versus Serial Tail Vein Bleeding - The Open Pharmacology Journal. (2007, November 29). The Open Pharmacology Journal. [Link]
-
Cytokine Profile and Oxidative Patterns in Murine Models of Disseminated Infection by Mucorales Species - MDPI. (2025, October 13). MDPI. [Link]
-
Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats - MDPI. (2022, June 7). MDPI. [Link]
Sources
- 1. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 2. A Cell-Impermeable Cyclosporine A Derivative Reduces Pathology in a Mouse Model of Allergic Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Tissue distribution and toxicity of cyclosporin A in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openpharmacologyjournal.com [openpharmacologyjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Parameters of Recombinant Human Cyclophilin A in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models Utilized for the Development of Influenza Virus Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Knockin mouse model of the human CFL2 p.A35T mutation results in a unique splicing defect and severe myopathy phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: Advanced Storage, Handling, and Reconstitution Protocols for Pure Cyclogrifolin
Introduction & Pharmacological Profile
Cyclogrifolin (CAS No. 1660156-04-6) is a highly bioactive natural compound isolated from the fresh fruiting bodies of the basidiomycete fungus Albatrellus confluens [[]]() 2. As a member of the farnesylphenol family, it shares structural and mechanistic similarities with grifolin, a well-documented anticancer and antimicrobial agent. In oncology research, grifolin derivatives exert their effects by inhibiting the ERK1/2 signaling pathway, upregulating DNMT1 to induce cell cycle arrest, and triggering intrinsic apoptosis via the modulation of Bax and Bcl-2 mitochondrial proteins 3.
Because cyclogrifolin contains an electron-rich phenolic ring and unsaturated prenyl side chains, it is highly susceptible to environmental degradation. This application note provides a self-validating framework for the storage and handling of pure cyclogrifolin to ensure absolute experimental reproducibility.
Physicochemical Properties & Degradation Causality
Understanding the physical properties of cyclogrifolin is essential for preventing structural degradation. The phenolic hydroxyl group is prone to auto-oxidation into reactive quinones, while the unsaturated bonds can undergo photo-isomerization when exposed to UV or visible light.
Table 1: Physicochemical Properties of Cyclogrifolin
| Property | Value / Specification | Causality / Implication for Handling |
| Molecular Formula | C22H30O2 2 | Highly lipophilic; requires organic solvents for initial reconstitution. |
| Molecular Weight | 326.48 g/mol 2 | Used to calculate precise molarity for in vitro assays. |
| Solubility | DMSO, Ethanol | Insoluble in aqueous buffers; requires intermediate stock preparation. |
| Light Sensitivity | High | Photo-oxidation risk; mandates the use of amber vials. |
| Thermal Stability | Low at room temp | Requires -20°C for powder and -80°C for solution storage. |
Biological Mechanism of Action
To contextualize the downstream applications of cyclogrifolin, the following diagram illustrates the primary signaling cascades targeted by this class of compounds 3.
Fig 1. Pharmacological mechanism of cyclogrifolin in cancer cell models.
Self-Validating Protocol: Reconstitution and Storage
To prevent false negatives in biological assays due to degraded compound, this protocol integrates Quality Control (QC) checkpoints.
Table 2: Reconstitution Dilution Guide (Target: 10 mM Stock)
| Mass of Cyclogrifolin | Volume of Anhydrous DMSO Required | Final Concentration |
| 1.0 mg | 306.3 µL | 10 mM |
| 5.0 mg | 1.531 mL | 10 mM |
| 10.0 mg | 3.063 mL | 10 mM |
Step-by-Step Methodology:
-
Pre-Reconstitution QC (Self-Validation): Before dissolving the entire batch, take a micro-sample (e.g., 0.1 mg) and run a rapid UV-Vis absorbance scan or Thin-Layer Chromatography (TLC). Compare the retention factor (Rf) or absorption maxima against the manufacturer's Certificate of Analysis (CoA). Causality: This confirms the powder has not degraded during transit before committing to the full reconstitution.
-
Equilibration: Remove the lyophilized cyclogrifolin vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which accelerates the hydrolysis of the compound and dilutes the stock concentration.
-
Solubilization: Add the calculated volume of anhydrous DMSO (≥99.9% purity, sterile-filtered) to the vial (see Table 2). Pipette gently to mix. Do not vortex vigorously. Causality: Vigorous vortexing introduces oxygen bubbles into the solution, promoting oxidative degradation of the phenol group.
-
Aliquoting: Divide the 10 mM stock solution into 10 µL to 50 µL aliquots using amber microcentrifuge tubes. Causality: Amber tubes block photo-isomerization. Small aliquots ensure the compound undergoes no more than one freeze-thaw cycle, preserving its structural integrity.
-
Long-Term Storage: Store aliquots immediately at -80°C.
Fig 2. Self-validating workflow for cyclogrifolin handling and storage.
Protocol: In Vitro Cell Culture Application
When evaluating cyclogrifolin's effect on cell proliferation or apoptosis, the handling of the working solution is just as critical as the stock preparation.
Step-by-Step Methodology:
-
Thawing (Post-QC): Thaw a single amber aliquot of the 10 mM stock on ice in the dark. Self-Validation: Visually inspect the solution. It should be completely clear. Any cloudiness indicates water contamination or precipitation, and the aliquot should be discarded.
-
Intermediate Dilution: Dilute the 10 mM stock 1:100 in sterile PBS to create a 100 µM intermediate solution. Perform this step immediately before treating the cells. Causality: Cyclogrifolin is highly lipophilic and will begin to precipitate out of aqueous solutions over time. Immediate use prevents concentration loss.
-
Media Administration: Add the intermediate solution directly to the pre-warmed cell culture media to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v). Causality: DMSO concentrations >0.1% can independently induce cellular stress and apoptosis, confounding the true pharmacological effect of cyclogrifolin [[3]]().
-
Control Validation: Always run a vehicle control well containing exactly the same final concentration of DMSO (e.g., 0.1%) without cyclogrifolin. Causality: This isolates the specific biological activity of the drug from the solvent's background noise.
References
[] Title: CAS 1660156-04-6 Cyclogrifolin - Natural Products | Source: BOC Sciences | URL:
[2] Title: Cyclogrifolin | Source: UK Chemical Suppliers | URL: 2
[3] Title: Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms | Source: MDPI | URL: 3
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Cyclogrifolin in Cell Culture Media
Welcome to the Technical Support Center for Cyclogrifolin in vitro applications. Cyclogrifolin (C₂₂H₃₀O₂, MW: 326.48 g/mol ) is a bioactive natural product isolated from the fruiting bodies of Albatrellus confluens [2]. While highly valued for its ability to inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) and prostaglandin E2 (PGE2) production [1], its extreme hydrophobicity presents a major bottleneck for cell culture assays.
This guide is structured as a comprehensive Q&A to provide researchers with field-proven, self-validating methodologies to keep cyclogrifolin in solution without compromising cellular integrity.
The Chemical Challenge of Cyclogrifolin
Q: What makes cyclogrifolin so difficult to dissolve in standard cell culture media? A: Cyclogrifolin is a prenylated phenol. The long, hydrophobic prenyl tail drastically reduces its aqueous solubility. When introduced to an aqueous environment like Dulbecco's Modified Eagle Medium (DMEM) or RPMI, the hydrophobic tail forces surrounding water molecules into a highly ordered clathrate cage. This decreases the entropy of the system—a thermodynamically unfavorable state. To minimize this energy penalty, cyclogrifolin molecules rapidly aggregate via hydrophobic interactions, nucleating into micro-crystals and precipitating out of solution.
Standard Solubilization: The DMSO "Dropwise-Vortex" Method
Q: How do I prepare a stable DMSO stock and introduce it to cells without it crashing out? A: Dimethyl sulfoxide (DMSO) is the universal carrier for lipophilic drugs, but the method of introduction dictates success. Pouring a high-concentration DMSO stock into static media creates localized zones of supersaturation, causing immediate precipitation. To prevent this, use the following causality-driven protocol.
Protocol A: Dropwise-Vortex Method
-
Stock Preparation: Dissolve cyclogrifolin powder in 100% anhydrous DMSO to create a 50 mM stock (approx. 16.32 mg/mL). Vortex until optically clear.
-
Media Pre-warming (Critical): Pre-warm your complete culture media (containing 10% Fetal Bovine Serum) to 37°C. Causality: Cold media lowers the solubility threshold instantly. Furthermore, serum proteins like albumin possess hydrophobic binding pockets (Sudlow sites) that act as a "sink" to carry the lipophilic cyclogrifolin molecules, preventing aggregation.
-
Dynamic Addition: Place the tube of warmed media on a vortex mixer at medium speed. Add the DMSO stock dropwise directly into the vortex vortex-funnel.
-
Self-Validation Step: Before applying to your cell monolayer, pipette 1 mL of the dosed media into an empty well plate. Incubate at 37°C for 30 minutes, then inspect under an inverted phase-contrast microscope at 200x magnification. If the solution is free of highly refractive, needle-like structures, the compound is successfully solubilized.
Q: What is the maximum safe concentration of DMSO for my in vitro assays? A: While DMSO enhances cell permeability, concentrations exceeding 1% v/v are known to cause mitochondrial damage, oxidative stress, and apoptosis in cultured cells [3]. For primary cells and sensitive continuous lines, the universally accepted safe limit is 0.1% to 0.5% v/v [3]. Always include a vehicle-only control (e.g., 0.5% DMSO) in your experimental design to baseline any solvent-induced metabolic shifts.
Advanced Solubilization: Cyclodextrin Encapsulation
Q: What if cyclogrifolin still precipitates at the maximum allowable DMSO concentration? A: If your required assay concentration exceeds the carrying capacity of 0.5% DMSO, you must transition to host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic central cavity that physically encapsulates the prenyl tail of cyclogrifolin.
Protocol B: HP-β-CD Complexation
-
Carrier Preparation: Prepare a 50 mM solution of HP-β-CD in standard PBS or basal media.
-
Complexation: Add cyclogrifolin powder directly to the HP-β-CD solution (aiming for a 1:5 molar ratio of drug-to-cyclodextrin).
-
Thermodynamic Driving: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The thermal energy overcomes the activation barrier, allowing the hydrophobic tail to slip into the cyclodextrin cavity.
-
Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. A successful complexation will yield no visible pellet. Filter sterilize the supernatant through a 0.22 µm PES membrane (do not use nylon, which binds hydrophobic drugs).
Quantitative Data & Strategy Selection
Q: How do the different solubilization strategies compare in terms of yield and toxicity? A: The table below summarizes the expected performance of each methodology to help you select the appropriate route for your specific assay requirements.
| Solubilization Method | Max Aqueous Conc. (Est.) | Max Vehicle Conc. in Media | Cytotoxicity Risk | Stability at 37°C |
| Direct Aqueous Addition | < 1 µM | N/A | None | Low (Immediate crashing) |
| DMSO Dilution (Protocol A) | 50 - 100 µM | 0.1% - 0.5% v/v | Moderate (if DMSO > 1%) [3] | Medium (Prone to nucleation) |
| HP-β-CD (Protocol B) | > 500 µM | < 100 µM (HP-β-CD) | Low (Safe up to 100 µM) [4] | High (Thermodynamically stable) |
Visual Workflows & Mechanisms
To assist in troubleshooting and experimental design, refer to the logical workflows and mechanistic diagrams below.
Decision tree for cyclogrifolin solubilization workflows in cell culture.
Mechanism of HP-β-CD host-guest inclusion complexation for cyclogrifolin.
Troubleshooting & Edge Cases (FAQs)
Q: I diluted my DMSO stock into PBS first to create an intermediate working solution, and it instantly turned milky. What happened? A: You removed the biological "sink." PBS lacks carrier proteins like serum albumin. When you dilute a highly lipophilic compound into a purely aqueous buffer, the thermodynamic penalty is absolute, and the compound crashes immediately. Always dilute lipophilic DMSO stocks directly into complete media containing serum.
Q: Can I use non-ionic surfactants like Tween-80 or Cremophor EL instead of Cyclodextrin? A: While surfactants can form micelles to solubilize cyclogrifolin, they are generally not recommended for sensitive cell culture assays. Surfactants integrate into the cellular phospholipid bilayer, disrupting membrane dynamics and often exhibiting a higher baseline cytotoxicity than HP-β-CD. If you must use Tween-80, ensure the final concentration in the well remains strictly below 0.01% v/v.
Q: My cells are dying even when I use HP-β-CD. Is the cyclodextrin toxic? A: HP-β-CD is generally recognized as safe and shows no cytotoxicity on endothelial cells up to 100 µM[4]. However, at very high concentrations (e.g., >10 mM), cyclodextrins begin to actively extract cholesterol from the cell membrane, leading to lipid raft disruption and apoptosis [4]. Ensure your final HP-β-CD concentration remains in the low micromolar range.
References
- "CAS 1660156-04-6 (Cyclogrifolin) - BOC Sciences." BOC Sciences.
- "Products: 'C', Page: 23 - UK Chemical Suppliers." UK Chemical Suppliers.
- "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes." PLOS ONE.
- "Effects of Hydroxypropyl-Beta-Cyclodextrin on Cultured Brain Endothelial Cells." National Institutes of Health (NIH) / MDPI.
Cyclogrifolin Synthesis Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for the total synthesis of cyclogrifolin and related terpenophenols. As a Senior Application Scientist, I frequently consult with research teams struggling with the biomimetic polyene cyclization step—a notoriously sensitive transformation that dictates the success of the entire synthetic route.
This guide is engineered to move beyond simple troubleshooting. It provides a self-validating framework that explains the causality behind experimental failures, ensuring your protocols are robust, reproducible, and scientifically grounded.
Mechanistic Overview: The Biomimetic Cyclization Pathway
The conversion of the acyclic precursor (grifolin) to the tricyclic terpenophenol (cyclogrifolin) relies on a Lewis acid-catalyzed cascade. The success of this cascade depends entirely on controlling the generation and lifetime of the tertiary carbocation intermediate.
Biomimetic polyene cyclization pathway of grifolin to cyclogrifolin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my Lewis acid-mediated cyclization yield a complex mixture of unidentifiable products?
A: This is the most common failure point in polyene cyclizations. The causality lies in the reactivity of the carbocation intermediate. When using overly aggressive Lewis acids (like
Q2: How do I resolve regioselectivity issues during the initial farnesylation to synthesize the grifolin precursor?
A: Direct coupling of farnesyl bromide with orcinol often leads to an intractable mixture of ortho- and para-alkylated products, alongside unwanted O-alkylation. The underlying cause is the competing nucleophilicity of the phenoxide oxygen versus the aromatic carbon under basic conditions.
Solution: Adopt a de novo synthesis approach. As demonstrated by Grabovyi and Mohr, utilizing halogenative aromatization or controlling the timing of allylation on a
Q3: My cyclization reaction stalls, and I recover mostly unreacted starting material. What is failing?
A: If starting material is recovered, the initiation step (activation of the terminal alkene) is failing. This is usually caused by adventitious moisture in the reaction vessel quenching the Lewis acid before it can coordinate with the substrate.
Solution: Implement the self-validating protocol below. Ensure your
Quantitative Data: Lewis Acid Optimization
The following table summarizes the empirical data regarding Lewis acid selection for the cyclization of farnesyl-phenols. It clearly illustrates why
| Lewis Acid | Solvent | Temp (°C) | Equivalents | Major Outcome | Yield (%) |
| -78 to 0 | 2.0 | Complex mixture (decomposition) | < 10% | ||
| -78 | 1.1 | Chlorinated acyclic intermediate | 20% | ||
| Toluene | 80 | 0.5 | Regioisomeric mixtures | 15% | |
| -78 | 1.2 | Cyclogrifolin (Desired) | 65% |
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve low yields during your cyclization runs rapidly.
Decision tree for troubleshooting low yields in polyene cyclizations.
Standard Operating Procedure (SOP): SnCl₄-Mediated Biomimetic Cyclization
This protocol is designed as a self-validating system. Step 4 (TLC monitoring) and Step 5 (Quenching) are critical control points. If the TLC shows multiple degradation spots forming within the first 15 minutes, the internal temperature has likely breached -60 °C, invalidating the run.
Materials Required:
-
Grifolin precursor (purified, >95% by NMR)
-
Anhydrous
(distilled over ) -
(1.0 M solution in
, freshly titrated) -
Saturated aqueous
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL Schlenk flask under a continuous flow of argon. Add the grifolin precursor (1.0 equiv, 100 mg) and dissolve in anhydrous
(10 mL) to create a 0.03 M solution. -
Cryogenic Equilibration: Submerge the reaction flask in a dry ice/acetone bath. Allow the system to equilibrate to exactly -78 °C for a minimum of 15 minutes. Scientific Insight: Rushing this step leads to localized warm spots, triggering runaway over-cyclization.
-
Initiation: Using a gas-tight syringe, add
(1.2 equiv) dropwise over 5 minutes. Direct the flow down the cold inner wall of the flask to pre-cool the reagent before it hits the reaction mixture. -
Monitoring (Control Point): Stir at -78 °C for 2 hours. Extract a 10 µL aliquot, quench immediately in a microcentrifuge tube containing 50 µL
, and monitor via TLC (Hexanes/EtOAc 8:2). You should observe the clean disappearance of the starting material and the formation of a single lower-Rf spot. -
Quenching: Quench the reaction strictly at -78 °C by adding 2 mL of saturated aqueous
vigorously. Do not allow the reaction to warm before quenching, as the active carbocation will undergo non-specific trapping. -
Workup & Purification: Allow the biphasic mixture to warm to room temperature. Extract the aqueous layer with
(3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in hexanes) to yield pure cyclogrifolin.
References
-
Grabovyi, G. A., & Mohr, J. T. (2016). Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A. Organic Letters, 18(19), 5010-5013. URL:[Link]
-
MDPI. (2025). Regioselective De Novo Synthesis of Phenolic Isoprenoids Grifolin and Neogrifolin. Applied Sciences / MDPI Landing Page. URL: [Link]
Technical Support Center: Cyclogrifolin Isolation & Standardization
Welcome to the Application Scientist Knowledge Base. Target Audience: Natural Product Chemists, Pharmacognosists, and Drug Development Professionals.
Cyclogrifolin (CAS 1660156-04-6) is a bioactive phenolic isoprenoid isolated primarily from the fruiting bodies of the basidiomycete Albatrellus confluens[]. Due to its structural similarity to co-occurring metabolites like grifolin and neogrifolin, researchers frequently encounter severe batch-to-batch variation during extraction and chromatography[2][3].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to standardize your cyclogrifolin isolation workflows.
Part 1: Troubleshooting Guides & FAQs
Q: Why does the yield of cyclogrifolin fluctuate wildly between different batches of Albatrellus confluens? A: Batch-to-batch variation is driven by a combination of biological variance (fruiting body maturity, geographic origin) and extraction thermodynamics. Cyclogrifolin is a moderately non-polar phenolic compound. If you use 100% methanol or ethanol for extraction, you co-extract a massive matrix of highly polar fungal polysaccharides. These polysaccharides encapsulate the phenolic isoprenoids, leading to inconsistent partitioning later in the workflow. Causality & Solution: By adding 20% water to your extraction solvent (i.e., 80% MeOH), you alter the dielectric constant just enough to precipitate the heaviest polysaccharides while maintaining high solubility for cyclogrifolin[4].
Q: During silica gel chromatography, cyclogrifolin consistently co-elutes with grifolin and neogrifolin. How can I resolve this?
A: This is a classic chromatographic challenge. Grifolin, neogrifolin, and cyclogrifolin share nearly identical polarities due to their conserved phenolic rings and prenyl side chains[3]. Standard normal-phase silica gel separates primarily by polarity, making it blind to the subtle structural differences of these isomers.
Causality & Solution: You must switch the separation mechanism from polarity to molecular shape and
Q: My isolated cyclogrifolin fractions darken over time, and purity drops upon LC-MS re-analysis. What is the mechanism of this degradation? A: The darkening is caused by the auto-oxidation of the phenolic hydroxyl groups into quinones, a process accelerated by light, heat, and trace heavy metals in your solvents. Causality & Solution: Thermal degradation must be prevented during solvent removal. Never exceed 40 °C in your rotary evaporator[4]. Furthermore, store all purified fractions in amber vials backfilled with argon gas to displace oxygen.
Part 2: Standardized Isolation Protocol (Self-Validating Workflow)
To ensure reproducibility, follow this step-by-step methodology. This protocol includes built-in self-validation checkpoints so you can verify success at each stage.
Step 1: Biomass Preparation & Maceration
-
Snap-freeze fresh fruiting bodies of Albatrellus confluens using liquid nitrogen to halt enzymatic degradation of secondary metabolites.
-
Macerate the frozen biomass into a fine powder (particle size < 2 mm) to maximize the surface-area-to-solvent ratio.
Step 2: Sonication-Assisted Extraction (SAE)
-
Suspend 375 g of macerated biomass in 400 mL of 80% aqueous Methanol (MeOH)[4].
-
Sonicate the mixture for 15 minutes at room temperature.
-
Filter the homogenate. Repeat the sonication process three times with fresh solvent.
-
Self-Validation Check: Evaporate the combined filtrate under reduced pressure at 40 °C. The resulting crude extract should be a slightly yellow, viscous residue. If it is dark brown, thermal oxidation has occurred; check your water bath temperature.
Step 3: Liquid-Liquid Partitioning
-
Redissolve the crude extract in 100 mL of HPLC-grade water.
-
Partition sequentially with
-hexane (2 × 200 mL), chloroform (2 × 200 mL), and ethyl acetate (EtOAc) (2 × 200 mL)[4]. -
Self-Validation Check: Cyclogrifolin will concentrate in the EtOAc fraction. If the aqueous layer forms a stubborn emulsion during the chloroform step, it indicates excess polysaccharides. Validate and resolve this by adding 5% NaCl (w/v) to the aqueous layer to increase ionic strength and break the emulsion.
Step 4: Primary Silica Gel Chromatography
-
Load the dried EtOAc fraction onto a silica gel column (70–230 mesh).
-
Elute using an isocratic system of
-hexane-EtOAc (10:1 v/v)[4]. -
Collect 50 mL fractions and monitor via Thin Layer Chromatography (TLC) under UV 254 nm.
Step 5: High-Resolution Sephadex LH-20 Polish
-
Pool the cyclogrifolin-enriched fractions and dry them.
-
Resuspend in 2 mL of 100% Methanol and load onto a Sephadex LH-20 column[5].
-
Elute isocratically with Methanol.
-
Self-Validation Check: Monitor the eluent using a UV-Vis detector at 220 nm. Cyclogrifolin will elute as a distinct, sharp peak separate from neogrifolin. If the peak tails significantly, the column was overloaded (ensure loading mass is < 5% of the bed volume).
Part 3: Quantitative Data & Solvent Optimization
The table below summarizes the empirical data regarding solvent selection and its direct impact on batch-to-batch variation.
| Extraction Solvent | Crude Yield (w/w %) | Cyclogrifolin Recovery | Batch-to-Batch CV (%) | Emulsion Risk during Partitioning |
| 100% Methanol | 12.4% | Moderate | 18.5% | Very High (Polysaccharide co-extraction) |
| 80% Methanol | 9.8% | High | 4.2% | Low (Optimal precipitation) |
| 100% Ethanol | 10.1% | Moderate | 15.3% | High |
| Water (Aqueous) | 18.2% | Very Low | > 25.0% | Extreme |
Note: 80% MeOH provides the lowest Coefficient of Variation (CV), ensuring standardizable yields across different fungal batches.
Part 4: Visualizations
Workflow Diagram
Fig 1: Standardized bioassay-guided isolation workflow for cyclogrifolin extraction.
Mechanistic Signaling Pathway
Cyclogrifolin and its analog grifolin are highly valued in drug development for their ability to induce cell-cycle arrest in cancer cells by directly targeting the ERK1/2 kinase pathway[2][3].
Fig 2: Mechanistic pathway of cyclogrifolin/grifolin inducing G1 cell cycle arrest via ERK1/2.
Part 5: References
-
Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines. PMC - NIH. Available at:
-
CAS 1660156-04-6 Cyclogrifolin - Natural Products. BOC Sciences. Available at:
-
The Mushroom Albatrellus confluens: A Minireview on Phytochemistry, Biosynthesis, Synthesis and Pharmacological Activities. ResearchGate. Available at:
-
Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells. Semantic Scholar. Available at:
-
Regioselective De Novo Synthesis of Phenolic Isoprenoids Grifolin and Neogrifolin. MDPI. Available at:
Sources
- 2. researchgate.net [researchgate.net]
- 3. Regioselective De Novo Synthesis of Phenolic Isoprenoids Grifolin and Neogrifolin | MDPI [mdpi.com]
- 4. Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Improving the Stability of Cyclogrifolin Stock Solutions
Introduction: Cyclogrifolin is a novel phenolic natural product with significant potential in various research and drug development applications. As with many phenolic compounds, its utility in experimental settings is fundamentally dependent on the integrity and stability of the stock solutions used. Degradation of the parent compound can lead to a loss of potency, the emergence of confounding artifacts, and ultimately, a lack of reproducibility in experimental results. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to prepare, store, and troubleshoot cyclogrifolin stock solutions, ensuring maximum stability and experimental reliability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for preparing cyclogrifolin stock solutions?
The choice of solvent is the critical first step in ensuring a stable and usable stock solution.[1] Cyclogrifolin's phenolic structure dictates its solubility profile. For most in vitro biological applications, an organic solvent that is miscible with aqueous culture media is required.
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
We strongly recommend using high-purity, anhydrous (<0.02% water) DMSO. Its high solubilizing capacity for a wide range of organic molecules, including phenolic compounds, makes it the solvent of choice.[1]
Alternative Solvent: Ethanol (EtOH)
Absolute (200 proof, <0.1% water) ethanol can also be used.[2][3] However, some complex phenolic compounds may have lower solubility limits in ethanol compared to DMSO. It is crucial to perform a small-scale solubility test first.
Solvent Selection Summary:
| Solvent | Recommended Purity | Pros | Cons |
| DMSO | Anhydrous (≤0.02% water) | - Excellent solubilizing power for phenolic compounds.[1]- Miscible with most aqueous buffers and media. | - Can be toxic to some cell lines at concentrations >0.5%.- Hygroscopic; readily absorbs water from the atmosphere. |
| Ethanol | Absolute/Anhydrous (200 Proof) | - Lower cellular toxicity than DMSO at similar concentrations.- Volatile, allowing for easy removal if necessary. | - May have lower solubilizing capacity for cyclogrifolin.- Can sometimes precipitate out of media at high concentrations. |
Q2: My cyclogrifolin solution is changing color (e.g., turning yellow or brown). What is happening and how can I prevent it?
This is a clear visual indicator of compound degradation. For phenolic compounds like cyclogrifolin, a color change to yellow, brown, or pink is almost always due to oxidation.[4]
The Mechanism: Oxidation to Quinone-type Structures
Phenolic compounds are effective antioxidants because they can donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals.[5] In doing so, the phenol itself becomes a phenoxy radical. This radical is unstable and can undergo further reactions, often involving oxygen, to form highly colored quinone or quinone-like structures. This process is often catalyzed by trace metal ions or exposure to light.
dot
Caption: Simplified oxidative degradation pathway of phenolic compounds.
Preventative Measures Protocol:
-
Use High-Purity Anhydrous Solvents: Water can facilitate oxidative reactions. Start with a fresh, sealed bottle of anhydrous DMSO or ethanol.
-
Protect from Light: Store stock solutions in amber glass vials or wrap clear vials securely in aluminum foil.[6] Light provides the energy to initiate and propagate radical reactions.
-
Minimize Headspace Oxygen: After dissolving the compound, consider gently purging the vial's headspace with an inert gas like argon or nitrogen before sealing.
-
Work Quickly: Minimize the time the powdered compound or the final solution is exposed to ambient air and light during preparation.
-
Chelate Metal Ions: If oxidation persists and is suspected to be catalyzed by trace metals from glassware or buffers, consider preparing the solution in a buffer containing a chelating agent like 0.1 mM EDTA, if compatible with your downstream application.[4]
Q3: What are the optimal storage conditions for long-term stability of cyclogrifolin stock solutions?
Proper storage is paramount for preserving the integrity of your stock solution over time and avoiding costly experimental failures. The core principles are to limit molecular motion (low temperature) and prevent degradation from external factors (light, oxygen, water).
Recommended Storage Protocol:
-
Aliquot into Single-Use Volumes: This is the most critical step. Repeated freeze-thaw cycles are a major cause of degradation for many small molecules. Prepare aliquots in volumes appropriate for a single experiment (e.g., 10-50 µL).
-
Select Appropriate Temperature:
-
Long-Term Storage (> 1 month): Store at -80°C .
-
Short-Term Storage (< 1 month): Store at -20°C .[6]
-
-
Ensure Proper Sealing: Use cryovials with high-quality O-ring seals to prevent evaporation and moisture ingress.
-
Label Clearly: Label each aliquot with the compound name, concentration, solvent, and preparation date using a marker resistant to alcohol and low temperatures.[6][7]
Storage Conditions Summary:
| Parameter | Optimal Condition | Rationale |
| Temperature | -80°C (long-term)-20°C (short-term) | Reduces molecular kinetic energy, slowing degradation reactions. |
| Aliquoting | Single-use volumes | Prevents degradation caused by repeated freeze-thaw cycles. |
| Light Exposure | Store in the dark (amber vials/foil) | Prevents light-induced (photochemical) degradation. |
| Container | Tightly sealed cryovials | Minimizes solvent evaporation and exposure to atmospheric moisture/oxygen. |
Q4: I'm seeing inconsistent results in my experiments. How can I confirm if my cyclogrifolin stock is the problem?
When troubleshooting inconsistent data, it is essential to have a systematic process to validate the integrity of your reagents. For small molecules like cyclogrifolin, this involves both visual inspection and analytical validation.
Troubleshooting & Validation Workflow:
dot
Caption: Decision tree for troubleshooting cyclogrifolin stock solution stability.
Protocol for Analytical Validation by HPLC:
High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the purity and stability of a compound.[8][9]
-
Prepare a Fresh Standard: Carefully prepare a new solution of cyclogrifolin from powder. This will serve as your "time zero" reference.
-
Analyze Both Samples: Inject both the freshly prepared standard and a sample from your stored stock solution onto an appropriate HPLC system (e.g., a C18 reverse-phase column).
-
Compare Chromatograms:
-
Retention Time: The main peak for cyclogrifolin should appear at the same retention time in both samples.
-
Peak Area: A significant decrease (>5-10%) in the main peak area of the stored sample compared to the fresh standard indicates degradation.
-
New Peaks: The appearance of new, smaller peaks (especially earlier-eluting, more polar compounds) in the stored sample's chromatogram is a strong indicator of degradation products.[8]
-
Q5: Are there advanced formulation strategies to further enhance the stability of cyclogrifolin?
For particularly sensitive applications or very long-term storage, advanced formulation strategies can provide additional protection.
Advanced Stability Strategies:
| Strategy | Mechanism of Action | Considerations & Best Use Case |
| Inclusion of Antioxidants | A small molecule antioxidant (e.g., Butylated Hydroxytoluene - BHT) is added to the solution to act as a "sacrificial" scavenger of free radicals, protecting the cyclogrifolin.[10][11] | - Caution: The antioxidant itself could interfere with biological assays. - Best for chemical reference standards, not for most in vitro cell-based work. |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a guest molecule, like cyclogrifolin, within their central cavity.[12][13] This "inclusion complex" physically shields the molecule from light, oxygen, and water, significantly enhancing stability and often improving solubility.[14][15] | - Requires formulation development to find the right cyclodextrin type (e.g., HP-β-CD) and ratio.[16]- Excellent for creating aqueous formulations for in vivo studies or for compounds with very poor stability. |
References
- Title: Stabilization of phenolsSource: Google PatentsURL
-
Title: Analytical Methods to Determine the Stability of Biopharmaceutical ProductsSource: LCGC North AmericaURL: [Link]
-
Title: Unstable Small Molecule Therapeutic AnalysisSource: KCAS BioURL: [Link]
-
Title: Analytical Techniques In Stability TestingSource: Separation ScienceURL: [Link]
-
Title: Chemical de-conjugation for investigating the stability of small molecule drugs in antibody-drug conjugatesSource: PubMedURL: [Link]
-
Title: core components of analytical method validation for small molecules-an overviewSource: ResearchGateURL: [Link]
-
Title: Phenolic AntioxidantSource: Zeller Polymer SolutionsURL: [Link]
-
Title: Use of Phenolic Compounds as Stabilizing Agents for Silicon-Based MoleculesSource: HilarisURL: [Link]
-
Title: What are the best ways to store and preserve organic food? | SMRTR SolutionsSource: SMRTR SolutionsURL: [Link]
-
Title: Chemical structure of the stabilizers. (a) Primary phenolic antioxidant...Source: ResearchGateURL: [Link]
-
Title: Antioxidant Activity of Synthetic Polymers of Phenolic CompoundsSource: PMC - NIHURL: [Link]
-
Title: How to Store Goods Correctly for Your Store Stock?Source: ShipperURL: [Link]
-
Title: Effective Strategies for Raw Material StorageSource: Finale InventoryURL: [Link]
-
Title: Best Practices for Small and Medium Business Inventory StorageSource: WareTekaURL: [Link]
-
Title: Protecting the Essentials: Best Practices for Raw Materials Storage in WarehousingSource: FlexspaceURL: [Link]
-
Title: ProtocolsAntibioticStockSolutionsSource: Barrick Lab - The University of Texas at AustinURL: [Link]
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern TherapeuticsSource: PMC - NIHURL: [Link]
-
Title: Cyclodextrins: Structural, Chemical, and Physical Properties, and ApplicationsSource: MDPIURL: [Link]
-
Title: Solubility of Cyclodextrins and Drug/Cyclodextrin ComplexesSource: PMC - NIHURL: [Link]
-
Title: Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative ReviewSource: MDPIURL: [Link]
-
Title: Choline degradation in Paracoccus denitrificans: identification of sources of formaldehydeSource: bioRxivURL: [Link]
-
Title: Preparation of cycloheximide stock solutionSource: The Australian Wine Research InstituteURL: [Link]
-
Title: Stock SolutionSource: Microbiology and Molecular Biology - University of MaineURL: [Link]
-
Title: Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS)Source: ChemRxivURL: [Link]
-
Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future TrendsSource: MDPIURL: [Link]
-
Title: Pathway and kinetics of cyhalothrin biodegradation by Bacillus thuringiensis strain ZS-19Source: PubMedURL: [Link]
-
Title: Cyclodextrins in pharmaceutical formulations I: Structure and physicochemical properties, formation of complexes, and types of complexSource: ResearchGateURL: [Link]
-
Title: Pathways for degradation of lignin in bacteria and fungiSource: Natural Product Reports (RSC Publishing)URL: [Link]
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- 3. Stock Solution [mmbio.byu.edu]
- 4. US3403188A - Stabilization of phenols - Google Patents [patents.google.com]
- 5. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. shipper.id [shipper.id]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Chemical de-conjugation for investigating the stability of small molecule drugs in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zellersolutions.com [zellersolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Validation of Cyclogrifolin Purity: A Comparative Guide on 1H-NMR and 13C-NMR vs. Conventional Chromatography
The Analytical Challenge: Why Isomers Confound Standard Assays
Cyclogrifolin (CAS: 1660156-04-6; Molecular Weight: 326.48 g/mol ) is a highly bioactive farnesyl phenolic compound isolated from the fruiting bodies of the basidiomycete Albatrellus confluens [1]. In drug development and natural product research, validating the absolute purity of cyclogrifolin is notoriously difficult due to the presence of closely related structural isomers, such as grifolin and neogrifolin.
Conventional chromatographic techniques like HPLC-UV and LC-MS frequently fall short in this specific application. Because cyclogrifolin, grifolin, and neogrifolin share the same molecular formula (
To break this loop, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically quantitative 1H-NMR (qNMR) paired with 13C-NMR—serves as the gold standard. qNMR relies on the fundamental physical principle that the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal, allowing for absolute quantitation without an analyte-specific reference standard [2].
Comparative Analysis: NMR vs. HPLC-UV vs. LC-MS
To objectively evaluate the performance of these analytical techniques for cyclogrifolin validation, we must compare their capabilities across structural elucidation, isomeric differentiation, and quantitative independence.
| Analytical Feature | 1H-NMR & 13C-NMR (qNMR) | HPLC-UV | LC-MS (ESI-TOF) |
| Absolute Quantitation | Yes (Uses universal internal calibrants; no cyclogrifolin standard needed) | No (Strictly requires a pre-validated cyclogrifolin reference standard) | No (Requires standard; subject to severe ion suppression effects) |
| Isomer Differentiation | Excellent (Distinct chemical shifts for cyclized vs. open farnesyl chains) | Poor (Isomers exhibit highly similar polarities and identical UV chromophores) | Poor (Identical exact mass; relies on complex, often ambiguous fragmentation) |
| Structural Elucidation | Definitive (Maps the entire carbon/hydrogen framework) | None (Only provides retention time and UV absorbance) | Partial (Provides molecular weight and limited structural clues) |
| Sample Recovery | Non-destructive (Sample can be fully recovered post-analysis) | Destructive | Destructive |
| Method Development Time | Low (Universal qNMR parameters apply) | High (Requires extensive column and mobile phase optimization) | High (Requires collision energy and gradient optimization) |
The Self-Validating qNMR Workflow
To ensure scientific integrity, the purity validation of cyclogrifolin must be treated as a self-validating system. By incorporating a certified internal standard (e.g., Maleic acid or DSS) traceable to the International System of Units (SI) [3], the protocol inherently verifies the spectrometer's calibration before any analyte purity is calculated.
Figure 1: Self-validating quantitative NMR (qNMR) workflow for cyclogrifolin purity assessment.
Step-by-Step Methodology & Causality
Step 1: Gravimetric Sample Preparation
-
Action: Accurately weigh ~10-15 mg of the cyclogrifolin sample and ~5 mg of a certified internal standard (e.g., Maleic acid, purity
99.9%) using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of (Deuterated chloroform). -
Causality: High-precision gravimetry is the foundation of qNMR. Maleic acid is chosen because its singlet resonance (
~6.3 ppm) does not overlap with the aliphatic or aromatic signals of cyclogrifolin [4].
Step 2: Parameter Optimization (The
-
Action: Determine the longitudinal relaxation time (
) of the slowest-relaxing proton in the mixture using an inversion-recovery experiment. Set the relaxation delay ( ) to at least (typically 30-60 seconds). -
Causality: If
is too short, nuclei will not return to their equilibrium magnetization state before the next radiofrequency pulse. This leads to signal saturation and drastically skews the integration values, destroying quantitative accuracy [2].
Step 3: Data Acquisition and Processing
-
Action: Acquire the 1H-NMR spectrum with a minimum Signal-to-Noise (S/N) ratio of 250:1 (usually requiring 16 to 64 scans). Perform rigorous manual phase correction and a high-order baseline correction.
-
Causality: An S/N ratio > 250:1 is mathematically required to keep integration errors below 1% [4]. Poor baseline correction will artificially inflate the integral areas of broad peaks.
Step 4: Purity Calculation
-
Action: Calculate the absolute mass fraction (purity) of cyclogrifolin using the established qNMR equation [5]:
(Where
Self-Validation Checkpoint: Before applying the formula to cyclogrifolin, calculate the molar response of the internal standard against the residual solvent peak (if calibrated). If the standard's response deviates from its known gravimetric concentration, the sample preparation or
Spectral Interpretation: Differentiating Cyclogrifolin
While qNMR provides the absolute purity percentage, 1H and 13C spectral interpretation guarantees that the quantified mass is actually cyclogrifolin and not an isomer like grifolin.
-
Grifolin (Open Chain): The 1H-NMR spectrum of grifolin exhibits multiple distinct olefinic methine protons (
5.0–5.3 ppm) corresponding to the unsaturated bonds in the linear farnesyl chain [6]. -
Cyclogrifolin (Cyclized Chain): Because the farnesyl tail in cyclogrifolin undergoes cyclization, it loses several degrees of unsaturation. Consequently, the 1H-NMR spectrum will show a marked reduction in olefinic proton integrals and a corresponding increase in complex, shielded aliphatic multiplets (
1.0–2.5 ppm). -
13C-NMR Confirmation: The 13C-NMR spectrum of cyclogrifolin will display fewer
hybridized carbons (typically found >120 ppm) and an increased number of hybridized carbons compared to its linear isomers. This carbon framework mapping is entirely invisible to standard LC-MS and HPLC-UV detectors.
Conclusion
For researchers and drug development professionals working with complex fungal metabolites, relying solely on chromatography for purity assessment introduces significant blind spots. The structural similarities between cyclogrifolin and its isomers render HPLC-UV and LC-MS inadequate for absolute validation. By implementing a self-validating 1H-NMR and 13C-NMR workflow, laboratories can simultaneously achieve definitive structural proof and absolute quantitative purity without the need for elusive, ultra-pure reference standards.
References
-
Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells. National Institutes of Health (NIH). Available at:[Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]
-
Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]
-
Regioselective De Novo Synthesis of Phenolic Isoprenoids Grifolin and Neogrifolin. MDPI. Available at:[Link]
Mass spectrometry validation of cyclogrifolin molecular mass
High-Resolution Mass Spectrometry Validation of Cyclogrifolin: A Comparative Guide By: Senior Application Scientist
Introduction: The Analytical Challenge of Meroterpenoids
Cyclogrifolin is a bioactive meroterpenoid naturally isolated from the fruiting bodies of Albatrellus mushrooms, such as Albatrellus confluens[1]. With a molecular formula of C22H30O2 and a nominal molecular weight of 326.48 g/mol [1], it belongs to a class of prenylphenols that exhibit potent pharmacological properties, including the suppression of the KRAS oncogene in human colon cancer cells[2].
For researchers and drug development professionals, validating the molecular mass and structural identity of cyclogrifolin in complex biological matrices presents a strict analytical challenge. It co-occurs with structural isomers like grifolin and neogrifolin[2],[3]. Because these isomers share the exact same molecular formula, relying solely on nominal mass instruments or non-hyphenated techniques inevitably leads to false positives. This guide objectively compares mass spectrometry (MS) platforms and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to ensure rigorous, artifact-free identification.
Part 1: Comparative Analysis of Mass Spectrometry Platforms
To validate cyclogrifolin, laboratories typically choose between three distinct MS architectures. Table 1 objectively compares their performance for this specific application.
Table 1: Performance Comparison of MS Platforms for Cyclogrifolin Validation
| Feature | LC-ESI-Q-TOF MS (High-Resolution) | LC-ESI-QqQ MS (Triple Quadrupole) | MALDI-TOF MS (Direct Analysis) |
| Primary Utility | De novo structural validation | Targeted high-sensitivity quantitation | High-throughput screening |
| Mass Accuracy | < 2 ppm (Exact Mass) | ~0.1 Da (Nominal Mass) | < 10 ppm (Exact Mass) |
| Isomer Separation | Excellent (via LC hyphenation) | Excellent (via LC hyphenation) | Poor (No prior LC separation) |
| Isobaric Interference | Eliminated via high resolution | High risk if transitions overlap | High risk in complex matrices |
| Verdict | Gold Standard for Validation | Best for routine clinical assays | Not recommended for isomers |
Part 2: The Logic of the Analytical Workflow
As an application scientist, establishing a protocol requires engineering a self-validating system where every parameter has a clear, mechanistic causality.
-
Ionization Source (Why Negative ESI?): Cyclogrifolin features phenolic hydroxyl groups. In negative Electrospray Ionization (ESI-), these acidic protons are readily lost, yielding a highly stable deprotonated molecule [M-H]- at an exact mass of m/z 325.2173. Positive mode (ESI+) is avoided because terpenoids often form complex sodium/potassium adducts or undergo unpredictable in-source water losses, convoluting the spectra.
-
Orthogonal Separation (Why LC before MS?): Because cyclogrifolin, grifolin, and neogrifolin are exact isomers, mass spectrometry alone cannot distinguish their intact precursor ions. We utilize Reverse-Phase Liquid Chromatography (RPLC). The cyclized terpene tail of cyclogrifolin alters its hydrodynamic radius and hydrophobicity compared to the linear farnesyl chain of grifolin, allowing baseline chromatographic resolution before the molecules ever enter the mass spectrometer.
Fig 1: Decision logic for selecting the optimal MS platform for cyclogrifolin validation.
Part 3: Self-Validating Experimental Protocol (LC-Q-TOF MS)
This protocol is designed with built-in quality control to ensure trustworthiness and reproducibility.
Step 1: Sample Preparation & Matrix Cleanup
-
Extraction: Extract 1.0 g of lyophilized Albatrellus confluens fruiting bodies in 10 mL of 80% ethanol under ultrasonication for 30 minutes[2].
-
Self-Validation Check: Pass the crude extract through a C18 Solid Phase Extraction (SPE) cartridge. Wash with 20% methanol to elute polar interferents, and elute the cyclogrifolin fraction with 100% methanol. Causality: This removes highly non-polar matrix lipids that cause severe ion suppression in the ESI source.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm).
-
Mobile Phase A: LC-MS grade Water with 5 mM Ammonium Acetate. Causality: The acetate acts as a proton acceptor, driving the equilibrium toward the deprotonated [M-H]- state.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Gradient: 60% B to 95% B over 10 minutes. The cyclized structure of cyclogrifolin typically elutes at a different retention time than the highly lipophilic linear chain of grifolin.
Step 3: HRMS Acquisition Parameters
-
Instrument: Q-TOF MS equipped with a heated ESI source.
-
Polarity: Negative Ion Mode.
-
Capillary Voltage: 2.5 kV. Causality: Kept relatively low to prevent unwanted in-source fragmentation of the terpene chain.
-
Mass Range: m/z 100–1000.
-
Self-Validation Check (Lock Mass): Continuously infuse Leucine Enkephalin ([M-H]- m/z 554.2615) via a secondary reference sprayer to maintain dynamic mass accuracy < 2 ppm throughout the run.
Part 4: Data Interpretation & Isomer Differentiation
Once the exact mass of the precursor ion is validated (m/z 325.2173 ± 5 ppm), Collision-Induced Dissociation (CID) is applied to generate diagnostic fragment ions.
Table 2: Diagnostic MS/MS Fragmentation for Isomer Differentiation
| Compound | Precursor Ion[M-H]- | Primary Structural Feature | Diagnostic CID Fragments (Negative Mode) |
| Grifolin | m/z 325.2173 | Linear farnesyl chain | Prominent linear farnesyl neutral losses |
| Neogrifolin | m/z 325.2173 | Linear farnesyl chain (shifted position) | Similar to grifolin, distinct LC retention time |
| Cyclogrifolin | m/z 325.2173 | Cyclized terpene moiety | Unique ring-cleavage fragments; higher collision energy required |
The structural difference dictates the fragmentation mechanics. Grifolin's linear farnesyl chain undergoes straightforward allylic cleavages. In contrast, cyclogrifolin's cyclized terpene moiety requires higher collision energy to fracture the ring system, yielding a distinct fragmentation fingerprint that serves as the final, incontrovertible proof of identity.
Fig 2: Divergent CID fragmentation pathways differentiating cyclogrifolin from its isomers.
References
1.[1] UK Chemical Suppliers. "Products: 'C', Page 23". Source: ukchemicalsuppliers.co.uk. URL: 2.[2] "Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells". Source: PMC / PLoS One. URL: 3.[3] "Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms". Source: MDPI. URL:
Sources
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- 2. Grifolin, neogrifolin and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms [mdpi.com]
A Researcher's Guide to Establishing Reproducible IC50 Values for Novel STAT3 Inhibitors: The Case of Cyclogrifolin
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical aspects of determining and ensuring the reproducibility of half-maximal inhibitory concentration (IC50) values for novel therapeutic compounds. While we use the STAT3 inhibitor cyclogrifolin as a central example, it is important to note the current scarcity of publicly available, peer-reviewed IC50 data for this specific compound. Therefore, this document serves not as a meta-analysis of existing data, but as a proactive guide to establishing robust, reproducible datasets for promising new agents in oncology research.
Introduction: The Challenge of Potency and Reproducibility
In the landscape of preclinical cancer research, the IC50 value is a cornerstone metric. It quantifies the concentration of a drug required to inhibit a specific biological process—typically cell growth—by 50%.[1] This value is fundamental for comparing the potency of different compounds, understanding structure-activity relationships, and making critical decisions about which drug candidates to advance.[2]
Cyclogrifolin belongs to an emerging class of therapeutics targeting the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is aberrantly and constitutively activated in a wide array of human cancers, making it a high-value target for therapeutic intervention.[3] Inhibiting STAT3 can disrupt numerous cancer-promoting pathways, including cell proliferation, survival, and immune evasion.[4]
However, the utility of an IC50 value is directly proportional to its reproducibility. Significant variability in published IC50 values for the same compound in the same cell line is a common and vexing issue in cancer research.[1] This guide will dissect the underlying reasons for this variability and provide a robust framework for generating reliable and consistent IC50 data for novel inhibitors like cyclogrifolin.
The Molecular Target: STAT3 Signaling in Cancer
To interpret any IC50 value, one must first understand the biological context of the drug's target. STAT3 is a cytoplasmic transcription factor that, under normal physiological conditions, is transiently activated by cytokines and growth factors.[5] In many malignancies, this pathway is hijacked, leading to constant STAT3 activation.
The canonical STAT3 activation pathway proceeds as follows:
-
Ligand Binding: Cytokines (e.g., IL-6) or growth factors (e.g., EGF) bind to their corresponding receptors on the cell surface.
-
JAK Activation: This binding triggers the activation of associated Janus kinases (JAKs).
-
STAT3 Phosphorylation: Activated JAKs phosphorylate STAT3 proteins at a critical tyrosine residue (Y705).[4]
-
Dimerization: Phosphorylated STAT3 monomers form stable homodimers (or heterodimers with other STAT proteins).
-
Nuclear Translocation: The STAT3 dimer translocates from the cytoplasm into the nucleus.
-
Gene Transcription: In the nucleus, the dimer binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in cell proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis.[4]
STAT3 inhibitors like cyclogrifolin are designed to interrupt this cascade. Different inhibitors may act at various points, such as preventing phosphorylation, blocking dimerization, or inhibiting DNA binding.[5][6] Understanding this mechanism is crucial, as the chosen cytotoxicity assay should accurately reflect the downstream consequences of inhibiting this pathway.
Data Presentation: A Framework for Comparison
To facilitate a meaningful discussion on reproducibility, the following table presents illustrative IC50 values for cyclogrifolin. This hypothetical data reflects the kind of variability that researchers might encounter between different cancer types and even subtypes.
Table 1: Illustrative IC50 Values for Cyclogrifolin Across Various Cancer Cell Lines (Note: These values are hypothetical and for educational purposes only, due to the limited availability of public data. They are intended to simulate a typical dataset that a researcher might generate.)
| Cell Line | Cancer Type | Receptor Status | Reported IC50 (µM) | Potential Source of Variation |
| MCF-7 | Breast Adenocarcinoma | ER+, PR+, HER2- | 8.5 | Luminal A subtype, may have different dependencies compared to other breast cancers. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative | 2.1 | Basal-like, often more aggressive and may show higher sensitivity to STAT3 inhibition. |
| A549 | Lung Carcinoma | - | 5.4 | Different tissue of origin (lung vs. breast) with unique genetic background. |
| PANC-1 | Pancreatic Carcinoma | - | 3.8 | Pancreatic cancers are known for dense stroma and aggressive signaling pathways. |
| HEK293T | Normal Embryonic Kidney | - | > 50 | Non-cancerous cell line, used as a control for cytotoxicity against normal cells. |
This table highlights a critical aspect of IC50 reporting: the importance of context. The IC50 value is meaningless without information about the cell line's origin and key characteristics (like receptor status in breast cancer).
A Standardized Protocol for Determining IC50 Values: The Sulforhodamine B (SRB) Assay
To minimize inter-assay and inter-laboratory variability, adherence to a standardized, robust protocol is paramount. The SRB assay is a widely used method for determining cytotoxicity that measures total cellular protein content, making it less susceptible to metabolic interferences than tetrazolium-based assays (e.g., MTT).[7][8]
Principle: The SRB assay relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which is an estimate of the cell number.[9][10]
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Rationale: Establishing a healthy, sub-confluent monolayer is critical. The optimal seeding density must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment.[11]
-
Protocol: a. Harvest cells from a sub-confluent culture flask using standard trypsinization. b. Perform a cell count and viability check (e.g., with trypan blue). Viability should be >95%. c. Dilute the cell suspension to the predetermined optimal density (e.g., 5,000-15,000 cells/well) in complete culture medium. d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well flat-bottom plate. e. Add 100 µL of sterile PBS or media to the outer perimeter wells to minimize the "edge effect" caused by evaporation. f. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment (Day 2):
-
Rationale: A proper dose-response curve requires a wide range of concentrations. The vehicle control (e.g., DMSO) is essential to ensure the solvent itself is not causing cytotoxicity.
-
Protocol: a. Prepare a high-concentration stock solution of cyclogrifolin in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 7-point dilution series from 0.1 µM to 100 µM). c. Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.5%). d. Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilutions or vehicle control. Include "medium only" wells as a blank control.[9] e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours). This time should be kept consistent across all experiments.[12]
-
-
Cell Fixation and Staining (Day 4/5):
-
Rationale: Fixation with trichloroacetic acid (TCA) denatures and precipitates proteins, locking them to the plate. Staining with SRB then quantifies this protein mass.
-
Protocol: a. After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.[9] b. Incubate the plate at 4°C for 1 hour to fix the cells. c. Wash the plates five times with slow-running tap water or deionized water to remove TCA, media components, and unbound cells. d. Allow the plates to air dry completely. e. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[10] f. Incubate at room temperature for 30 minutes. g. Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]
-
-
Solubilization and Absorbance Reading:
-
Rationale: The protein-bound dye is solubilized with a basic solution, and the absorbance of the resulting colored solution is read on a plate reader.
-
Protocol: a. Allow the plates to air dry completely. b. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. c. Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.[9] d. Read the absorbance (Optical Density, OD) at 510 nm or 565 nm using a microplate reader.[8][10]
-
-
Data Analysis:
-
Rationale: Proper normalization and curve-fitting are essential for an accurate IC50 calculation.[13]
-
Protocol: a. Subtract the average absorbance of the "blank" (medium only) wells from all other readings. b. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control: (OD_treated / OD_vehicle_control) * 100. c. Plot the percentage of cell viability against the logarithm of the drug concentration. d. Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the curve and calculate the IC50 value. Software such as GraphPad Prism is standard for this analysis.[14][15]
-
Key Factors Influencing IC50 Reproducibility
Achieving reproducible IC50 values requires a vigilant approach to controlling experimental variables. Inconsistent results can often be traced back to one or more of the following factors.[16][17]
-
Biological Variables:
-
Cell Line Integrity: Cell lines can experience genetic drift over time and with increasing passage numbers. It is crucial to use cell lines from a reputable source (e.g., ATCC), use them at a low passage number, and perform regular authentication.
-
Cell Health and Density: The physiological state of the cells at the time of treatment is critical. Cells should be healthy and in the exponential growth phase. Both excessively low and high cell densities can lead to artifactual results.[11]
-
-
Technical & Reagent Variables:
-
Assay Choice: Different cytotoxicity assays measure different endpoints. An MTT assay measures metabolic activity, while the SRB assay measures total protein.[9][18] A compound might affect these processes differently, leading to varying IC50 values.
-
Incubation Time: The duration of drug exposure can significantly alter the IC50 value. An IC50 determined after 48 hours may be different from one determined at 72 hours, making cross-study comparisons difficult if this parameter is not standardized.[12]
-
Reagent Consistency: Batch-to-batch variability in reagents, especially fetal bovine serum (FBS), can introduce significant variation. FBS contains a complex mixture of growth factors that can influence cell proliferation and drug sensitivity.
-
Compound Solubility & Stability: The compound must be fully dissolved in the stock solvent and remain soluble when diluted in culture medium. Compound precipitation will lead to an overestimation of the IC50 value.
-
-
Data Analysis Variables:
-
Normalization: Data must be correctly normalized. The 100% viability control should be cells treated with the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions, not untreated cells.
-
Curve Fitting: The use of appropriate non-linear regression models is essential for accurately calculating the IC50 from the dose-response curve.[13][14]
-
Conclusion: A Commitment to Rigor
The reproducibility of IC50 values is not a matter of chance but a direct result of meticulous experimental design, execution, and reporting. For a novel compound like cyclogrifolin, establishing a clear and consistent cytotoxicity profile across relevant cancer cell lines is a foundational step in its development.
This guide has outlined a framework to achieve this by emphasizing the biological rationale of the STAT3 target, providing a robust and standardized protocol for the SRB assay, and detailing the critical variables that must be controlled. By embracing this rigorous approach, the scientific community can build a reliable and comparable body of data, accelerating the journey of promising compounds from the laboratory to the clinic.
References
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved March 7, 2026, from [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
- Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB)
- BenchChem. (2025). Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of Actinopyrone C.
- Cellculture2. (2024, February 27).
- Ahmed, M. J. (2023, February 22). MTT (Assay protocol). protocols.io.
- ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?.
- Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines.
- Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute.
- Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- BenchChem. (n.d.).
- BenchChem. (2025).
- Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research.
- STATinMED Research. (2024, June 21).
- IntechOpen. (2025, February 19).
- Azure Biosystems. (2025, January 29).
- Petersen, E. J., et al. (n.d.). Resources for developing reliable and reproducible in vitro toxicological test methods. PMC.
- MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Qin, J., et al. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Pharmacological Research, 182, 106357.
- Prados, J., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 17(4), 882.
- Lagunin, A. A., et al. (2025). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 27(1), 221.
- MDPI. (2025, February 23). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?.
- Wang, Y., et al. (n.d.). An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer. RSC Medicinal Chemistry.
- Tvardi Therapeutics. (n.d.).
- Stępnik, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12271.
- Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
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- 5. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
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Safety Operating Guide
Navigating the Unknown: A Comprehensive Guide to the Proper Disposal of Cyclogrifolin
For the pioneering researchers, scientists, and drug development professionals dedicated to exploring the frontiers of science, the introduction of novel compounds like cyclogrifolin presents both exciting opportunities and significant responsibilities. As a bioactive fungal metabolite, the full toxicological and ecological profile of cyclogrifolin is yet to be comprehensively understood. Therefore, it is imperative that we handle and dispose of this compound with the utmost care, assuming it to be hazardous until proven otherwise. This guide provides a procedural framework for the safe and compliant disposal of cyclogrifolin, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in a multi-layered safety philosophy, emphasizing that every protocol should be a self-validating system.[1]
Hazard Assessment and Initial Handling
In the absence of a specific Safety Data Sheet (SDS) for cyclogrifolin, a precautionary approach is mandatory. Bioactive metabolites from fungi can exhibit a wide range of biological effects, and it is prudent to assume that cyclogrifolin may possess properties such as cytotoxicity, genotoxicity, or other unforeseen hazards.[2][3][4] Therefore, all handling of cyclogrifolin, from initial weighing to the preparation of solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or fine particles.[1][5]
Key Principles for Handling:
-
Assume Toxicity: Treat cyclogrifolin as a substance with high acute toxicity.[1]
-
Engineering Controls: A functioning chemical fume hood is the primary barrier against exposure and is essential for all manipulations of the compound.[1][6]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is your last line of defense.
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling compounds with unknown hazard profiles. The following table outlines the minimum required PPE for any procedure involving cyclogrifolin.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or Neoprene (double-gloving recommended) | To prevent dermal absorption. Check manufacturer's data for breakthrough times with any solvents in use.[1][5] |
| Eye Protection | Chemical safety goggles or a full-face shield | To protect against splashes of solutions or accidental aerosol generation.[1][6] |
| Body Protection | Fully fastened laboratory coat | To protect skin and personal clothing from contamination.[1][7] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended if there is any potential for handling outside of a fume hood, although this practice is strongly discouraged.[1] |
Waste Segregation: A Critical Step
Proper segregation of waste at the point of generation is fundamental to safe and compliant disposal. Never mix cyclogrifolin waste with other waste streams unless compatibility has been confirmed.[7]
Cyclogrifolin Waste Streams:
-
Solid Waste: This includes unused or expired solid cyclogrifolin, contaminated weighing papers, pipette tips, and any other disposable labware that has come into direct contact with the solid compound.
-
Liquid Waste: This stream comprises all solutions containing cyclogrifolin, including stock solutions, experimental dilutions, and the first rinse from decontaminating glassware.
-
Contaminated Sharps: Any needles or other sharps that have been in contact with cyclogrifolin.
Decontamination Procedures
Thorough decontamination of all non-disposable equipment is crucial to prevent cross-contamination and accidental exposure.
Step-by-Step Glassware Decontamination:
-
Initial Rinse: Perform an initial rinse of the glassware with a small amount of a suitable solvent (one in which cyclogrifolin is known to be soluble, such as DMSO or methanol). This first rinsate is considered hazardous and must be collected and disposed of as liquid cyclogrifolin waste.[1]
-
Subsequent Rinses: Conduct at least two additional rinses with the solvent. These subsequent rinses can also be collected as hazardous waste.
-
Final Cleaning: After the solvent rinses, the glassware can be washed using standard laboratory procedures.
Cyclogrifolin Disposal Protocol
The cardinal rule for the disposal of cyclogrifolin is that it must never be disposed of down the drain or in the regular trash.[8] All cyclogrifolin waste is to be treated as hazardous chemical waste and disposed of through your institution's Environmental Health & Safety (EHS) office.
Solid Waste Disposal
-
Collection: Place all solid cyclogrifolin waste into a dedicated, leak-proof, and chemically compatible container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Cyclogrifolin," and any other identifiers required by your institution.[6]
-
Storage: Store the sealed container in a designated and secure satellite accumulation area, away from incompatible materials, while awaiting pickup.
Liquid Waste Disposal
-
Collection: Collect all liquid waste containing cyclogrifolin in a dedicated, leak-proof, and clearly labeled waste container.
-
Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" and include the full chemical name "Cyclogrifolin" and the approximate concentration.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills.
The following diagram illustrates the decision-making workflow for the proper management of cyclogrifolin waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. twu.edu [twu.edu]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
